KM04416
Description
Properties
IUPAC Name |
ethyl 4-(3-oxo-1,2-thiazol-2-yl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3S/c1-2-16-12(15)9-3-5-10(6-4-9)13-11(14)7-8-17-13/h3-8H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZBRYBISKLKJCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)C=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of Action of KM04416: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
KM04416 is a potent, cell-permeable small molecule inhibitor of the mitochondrial FAD-linked glycerol-3-phosphate dehydrogenase (GPD2). As an isothiazolone derivative, its mechanism of action is centered on the disruption of key metabolic and signaling pathways that are frequently dysregulated in cancer. By inhibiting GPD2, this compound effectively reduces the production of hydrogen peroxide (H₂O₂) in cancer cells, leading to a decrease in oxidative stress-induced growth signaling. Furthermore, the inhibition of GPD2 impacts cellular bioenergetics and lipid metabolism, ultimately resulting in significant anti-proliferative effects across a range of cancer cell lines. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the associated signaling pathways and experimental workflows.
Primary Molecular Target: Glycerol-3-Phosphate Dehydrogenase 2 (GPD2)
The primary molecular target of this compound is the mitochondrial enzyme Glycerol-3-Phosphate Dehydrogenase 2 (GPD2). GPD2 is a key enzyme located on the outer surface of the inner mitochondrial membrane that plays a crucial role in several metabolic pathways, including glycolysis, lipolysis, and gluconeogenesis[1]. It catalyzes the oxidation of glycerol-3-phosphate (G3P) to dihydroxyacetone phosphate (DHAP), transferring electrons to the electron transport chain. In many cancer types, particularly prostate cancer, GPD2 activity is elevated and is a significant source of reactive oxygen species (ROS), specifically hydrogen peroxide (H₂O₂)[1]. This pro-oxidative state is believed to contribute to the aggressive phenotype of these cancers[1].
Mechanism of Action
This compound exerts its biological effects through the direct inhibition of GPD2 activity. This inhibition leads to two primary downstream consequences:
-
Reduction of Hydrogen Peroxide (H₂O₂) Production: By blocking the function of GPD2, this compound curtails a major source of mitochondrial H₂O₂ generation in cancer cells[1]. Since many cancer cells rely on elevated ROS levels for their growth and survival signaling, this reduction in H₂O₂ disrupts these pathways and contributes to the anti-proliferative effects of the compound[1].
-
Alteration of Cellular Metabolism and Signaling: The inhibition of the G3P to DHAP conversion by this compound has significant metabolic implications. DHAP is a precursor for the biosynthesis of ether lipids, which are important components of cellular membranes and are implicated in cell signaling. Studies involving the genetic knockout of GPD2 have shown that a reduction in DHAP levels leads to a downregulation of the PI3K/Akt signaling pathway, a critical pathway for cell survival and proliferation. While this has not been directly demonstrated with this compound treatment, it represents a key putative downstream mechanism.
The following diagram illustrates the central role of GPD2 and the inhibitory action of this compound.
References
The Isothiazolone Derivative KM04416: A Technical Guide to its Effects on Cellular Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
KM04416 is a potent, isothiazolone-derived inhibitor of the mitochondrial FAD-linked glycerol-3-phosphate dehydrogenase (GPD2), a key enzyme at the intersection of glycolysis, lipid metabolism, and mitochondrial respiration. This technical guide provides an in-depth analysis of the effects of this compound on cellular metabolism and associated signaling pathways. The content herein summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular mechanisms, offering a comprehensive resource for researchers in oncology and metabolic diseases.
Introduction
Mitochondrial glycerol-3-phosphate dehydrogenase (GPD2) plays a critical role in cellular bioenergetics by facilitating the glycerol-phosphate shuttle, which transfers reducing equivalents from cytosolic NADH to the mitochondrial electron transport chain.[1][2] Beyond its canonical role in energy metabolism, GPD2 is implicated in the regulation of glycolysis, gluconeogenesis, and the synthesis of phospholipids and triglycerides.[3] Dysregulation of GPD2 activity has been associated with various pathological conditions, including cancer, making it an attractive target for therapeutic intervention. This compound has emerged as a specific inhibitor of GPD2, demonstrating significant anti-proliferative effects in various cancer cell lines.[1][3] This document serves to consolidate the current understanding of this compound's mechanism of action and its profound impact on cellular metabolism.
Mechanism of Action
This compound is an isothiazolone derivative that functions as a potent inhibitor of GPD2. By inhibiting GPD2, this compound disrupts the conversion of glycerol-3-phosphate (G3P) to dihydroxyacetone phosphate (DHAP) in the mitochondria. This inhibition has several downstream consequences for cellular metabolism and signaling.
Effects on Cellular Metabolism
The inhibition of GPD2 by this compound instigates a cascade of metabolic alterations, primarily impacting the balance of key metabolic intermediates, cellular redox homeostasis, and lipid biosynthesis.
Alteration of Glycolytic Intermediates
The most direct metabolic consequence of GPD2 inhibition is the accumulation of its substrate, G3P, and a concomitant decrease in its product, DHAP. Studies on 4T1 murine breast cancer cells with GPD2 knockout, which phenocopies the effect of this compound, have demonstrated a significant increase in intracellular G3P levels and a decrease in DHAP levels, leading to a markedly lower DHAP/G3P ratio.
Table 1: Effect of GPD2 Inhibition on Key Metabolic Intermediates
| Parameter | Cell Line | Condition | Observed Effect | Reference |
| Glycerol-3-Phosphate (G3P) | 4T1 | GPD2 Knockout | Increased | |
| Dihydroxyacetone Phosphate (DHAP) | 4T1 | GPD2 Knockout | Decreased | |
| DHAP/G3P Ratio | 4T1 | GPD2 Knockout | Decreased |
Impact on Redox Homeostasis and H₂O₂ Production
GPD2 is a known contributor to mitochondrial reactive oxygen species (ROS) production, specifically hydrogen peroxide (H₂O₂). This compound has been shown to inhibit G3P-dependent H₂O₂ generation with an EC₅₀ of approximately 1 µM. This reduction in oxidative stress can, in turn, affect ROS-dependent signaling pathways that are often upregulated in cancer cells.
Table 2: Inhibitory Effect of this compound on H₂O₂ Production
| Parameter | Method | EC₅₀ | Reference |
| H₂O₂ Generation | Amplex Red Assay | ~1 µM |
Disruption of Ether Lipid Synthesis
DHAP is a crucial precursor for the synthesis of ether lipids, a class of phospholipids that are important components of cellular membranes and are involved in signaling pathways. By reducing the availability of DHAP, GPD2 inhibition by this compound leads to a significant decrease in the levels of ether lipids. This disruption of lipid metabolism is a key aspect of the anti-cancer effects of this compound.
Impact on Cellular Signaling: The PI3K/Akt Pathway
A significant consequence of the this compound-induced reduction in ether lipids is the downregulation of the PI3K/Akt signaling pathway. Ether lipids are enriched in lipid rafts, membrane microdomains that are critical for the activation of Akt. GPD2 knockout cells, with their lower levels of ether lipids, exhibit impaired recruitment of Akt to lipid rafts. This leads to reduced phosphorylation of Akt at key activating residues, Threonine 308 (Thr308) and Serine 473 (Ser473), resulting in the attenuation of downstream pro-survival and proliferative signals.
Caption: Signaling pathway of this compound action.
Anti-Proliferative Effects
The metabolic and signaling disruptions caused by this compound culminate in significant anti-proliferative effects in a variety of cancer cell lines.
Table 3: Anti-Proliferative Activity of this compound
| Cell Line | Cancer Type | Concentration (µM) | Incubation Time (h) | Growth Inhibition | Reference |
| PC-3 | Prostate Cancer | 10 | 72 | 50% | |
| PNT1A | Normal Prostate | 10 | 72 | Significant Inhibition | |
| 4T1 | Breast Cancer | 5, 10, 20 | 48 | Dose-dependent Inhibition | |
| MDA-MB-231 | Breast Cancer | 20 | 48 | Growth inhibitory effect | |
| AsPC-1 | Pancreatic Cancer | 20 | 48 | Growth inhibitory effect | |
| Huh-7 | Liver Cancer | 20 | 48 | Growth inhibitory effect | |
| HepG2 | Liver Cancer | 20 | 48 | Growth inhibitory effect | |
| SK-HEP-1 | Liver Cancer | 20 | 48 | Growth inhibitory effect |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Cell Viability and Proliferation Assay
Caption: Experimental workflow for cell viability assay.
Procedure:
-
Seed cells (e.g., PC-3, 4T1) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium from the wells and replace it with the medium containing different concentrations of this compound or vehicle control (e.g., DMSO).
-
Incubate the plates for the desired duration (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
Assess cell viability using a suitable method:
-
Crystal Violet Assay: Fix the cells with methanol, stain with 0.5% crystal violet solution, wash, and solubilize the stain with Sorenson's solution. Measure absorbance at 570 nm.
-
MTT Assay: Add MTT solution to each well, incubate to allow for formazan crystal formation, solubilize the crystals with DMSO, and measure absorbance at 570 nm.
-
-
Calculate the percentage of cell growth inhibition relative to the vehicle-treated control.
GPD2 Enzyme Activity Assay (Spectrophotometric)
Principle: The activity of GPD2 is measured by monitoring the reduction of the artificial electron acceptor 2,6-dichlorophenolindophenol (DCPIP) in the presence of glycerol-3-phosphate.
Procedure:
-
Isolate mitochondria from the cells of interest using standard differential centrifugation techniques.
-
Prepare an assay buffer containing 50 mM KCl, 10 mM Tris-HCl (pH 7.4), 1 mM EDTA, 1 mg/mL BSA, and 1 mM KCN.
-
In a cuvette, combine the assay buffer with the mitochondrial preparation.
-
To measure GPD2 activity, add 25 mM glycerol-3-phosphate and 100 µM DCPIP to initiate the reaction.
-
Immediately monitor the decrease in absorbance at 610 nm for 60 seconds at 30°C.
-
To test the inhibitory effect of this compound, pre-incubate the mitochondrial preparation with varying concentrations of the inhibitor before adding the substrates.
-
Calculate the enzyme activity as nmol of DCPIP reduced per minute per mg of mitochondrial protein, using an extinction coefficient of 20.1 mM⁻¹cm⁻¹.
Measurement of Cellular Respiration (Seahorse XF Analyzer)
Procedure:
-
Seed cells in a Seahorse XF cell culture microplate and allow them to form a monolayer.
-
One day prior to the assay, hydrate the sensor cartridge with Seahorse XF Calibrant at 37°C in a non-CO₂ incubator.
-
On the day of the assay, replace the growth medium with pre-warmed Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine. Incubate the cells at 37°C in a non-CO₂ incubator for 1 hour.
-
Load the injector ports of the sensor cartridge with modulators of mitochondrial respiration (e.g., oligomycin, FCCP, and a mixture of rotenone and antimycin A) and this compound at the desired concentrations.
-
Place the cell culture microplate in the Seahorse XF Analyzer and initiate the assay protocol.
-
The instrument will measure the oxygen consumption rate (OCR) in real-time, before and after the injection of this compound and the mitochondrial modulators.
-
Analyze the data to determine the effect of this compound on basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.
Western Blotting for Akt Phosphorylation
Procedure:
-
Culture cells to approximately 80% confluency and treat with various concentrations of this compound for the desired time.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-Akt (Ser473), phospho-Akt (Thr308), and total Akt.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize the levels of phosphorylated Akt to total Akt.
Conclusion
This compound is a valuable research tool for investigating the roles of GPD2 in cellular metabolism and disease. Its inhibitory action disrupts the glycerol-phosphate shuttle, leading to a cascade of metabolic changes including altered glycolytic intermediate levels, reduced H₂O₂ production, and impaired ether lipid synthesis. These metabolic perturbations culminate in the downregulation of the critical PI3K/Akt signaling pathway, ultimately leading to the inhibition of cancer cell proliferation. The detailed protocols and data presented in this guide provide a solid foundation for researchers to further explore the therapeutic potential of targeting GPD2 with inhibitors like this compound.
References
The Biological Activity of KM04416: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
KM04416 is a potent, isothiazolone-derived inhibitor of mitochondrial glycerol-3-phosphate dehydrogenase (GPD2), a key enzyme linking glycolysis, oxidative phosphorylation, and lipid metabolism. This document provides a comprehensive overview of the biological activity of this compound, focusing on its mechanism of action, its effects on cancer cell proliferation, and its impact on critical signaling pathways. Quantitative data from various studies are summarized, and detailed experimental methodologies are provided to facilitate further research. Visual representations of the signaling pathways and experimental workflows are included to enhance understanding.
Introduction
Mitochondrial glycerol-3-phosphate dehydrogenase (GPD2) has emerged as a promising therapeutic target in oncology. This enzyme, located on the outer surface of the inner mitochondrial membrane, plays a crucial role in the glycerophosphate shuttle, which facilitates the transfer of reducing equivalents from cytosolic NADH to the mitochondrial electron transport chain.[1] GPD2 is also a significant source of cellular reactive oxygen species (ROS), particularly hydrogen peroxide (H2O2), and is involved in the biosynthesis of ether lipids.[1][2] Dysregulation of GPD2 activity has been implicated in the pathobiology of several cancers, making it an attractive target for therapeutic intervention.
This compound has been identified as a potent inhibitor of GPD2.[3] Its inhibitory action disrupts key metabolic and signaling pathways that are crucial for cancer cell survival and proliferation. This guide will delve into the specifics of this compound's biological activities, providing a foundational resource for researchers in the field.
Mechanism of Action
The primary mechanism of action of this compound is the direct inhibition of GPD2. By blocking the enzymatic activity of GPD2, this compound elicits several downstream effects:
-
Inhibition of the Glycerophosphate Shuttle: this compound disrupts the transfer of electrons from glycerol-3-phosphate to the electron transport chain, impacting cellular bioenergetics.
-
Reduction of H2O2 Production: GPD2 is a notable source of mitochondrial H2O2. Inhibition of GPD2 by this compound leads to a decrease in cellular ROS levels.[1]
-
Alteration of Ether Lipid Metabolism: GPD2 provides dihydroxyacetone phosphate (DHAP), a crucial precursor for the synthesis of ether lipids. By inhibiting GPD2, this compound downregulates the ether lipid biosynthesis pathway.[2]
-
Modulation of the Akt Signaling Pathway: The disruption of ether lipid metabolism by this compound has been shown to downregulate the Akt/mTORC1 signaling pathway, a critical regulator of cell growth, proliferation, and survival.[2]
Quantitative Data on Biological Activity
The following tables summarize the quantitative data regarding the inhibitory effects of this compound on cancer cell proliferation.
Table 1: Effect of this compound on Prostate Cancer Cell Lines
| Cell Line | Concentration (µM) | Incubation Time (h) | Effect | Reference |
| PC-3 | 10 | 72 | ~50% growth inhibition | [1] |
| PNT1A | 10 | 72 | Significant inhibition of cell proliferation | [3] |
Table 2: Effect of this compound on Breast and Other Cancer Cell Lines
| Cell Line | Concentration (µM) | Incubation Time (h) | Effect | Reference |
| 4T1 (parental) | 5, 10, 20 | 48 | Dose-dependent inhibitory effect | [2] |
| 4T1 ρ0 | 5, 10, 20 | 48 | Less pronounced inhibitory effect compared to parental | [2] |
| MDA-MB-231 | 20 | 48 | Growth inhibitory effect | [2] |
| AsPC-1 | 20 | 48 | Growth inhibitory effect | [2] |
| Huh-7 | 20 | 48 | Growth inhibitory effect | [2] |
| HepG2 | 20 | 48 | Growth inhibitory effect | [2] |
| SK-HEP-1 | 20 | 48 | Growth inhibitory effect | [2] |
| PLC/PRF/5 | 20 | 48 | Growth inhibitory effect | [2] |
Key Signaling Pathways Affected
The primary signaling pathway modulated by this compound is the GPD2-ether lipid-Akt axis.
Inhibition of GPD2 by this compound leads to a reduction in DHAP levels.[2] This, in turn, impairs the biosynthesis of ether lipids. The altered lipid profile, specifically the decrease in ether lipids, results in the downregulation of the Akt/mTORC1 signaling pathway.[2] This pathway is a central regulator of cell proliferation, growth, and survival, and its inhibition is a key contributor to the anti-cancer effects of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.
Cell Proliferation Assay
This protocol is a general guideline and may require optimization for specific cell lines.
Materials:
-
Cancer cell line of interest (e.g., PC-3, MDA-MB-231)
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
Cell proliferation reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from a concentrated stock. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound or vehicle control.
-
Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
At the end of the incubation period, add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development or luminescence generation.
-
Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
-
Calculate the percentage of cell proliferation inhibition relative to the vehicle control.
GPD2 Activity Assay (In Vitro)
This protocol is adapted from methods used to assess the activity of recombinant GPD2.
Materials:
-
Purified recombinant GPD2 enzyme
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Glycerol-3-phosphate (substrate)
-
Decylubiquinone (electron acceptor)
-
DCIP (2,6-dichlorophenolindophenol) as an indicator
-
This compound
-
96-well plate
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing assay buffer, decylubiquinone, and DCIP in each well of a 96-well plate.
-
Add varying concentrations of this compound or a vehicle control to the wells.
-
Add the purified GPD2 enzyme to each well and incubate for a short period to allow for inhibitor binding.
-
Initiate the reaction by adding glycerol-3-phosphate to each well.
-
Immediately monitor the decrease in absorbance of DCIP at 600 nm over time using a spectrophotometer. The rate of DCIP reduction is proportional to GPD2 activity.
-
Calculate the initial reaction velocities and determine the IC50 value of this compound.
Western Blot for Akt Signaling Pathway
Materials:
-
Cancer cells treated with this compound or vehicle control
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-mTOR, anti-total-mTOR, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells with RIPA buffer and determine the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Conclusion
This compound is a valuable research tool for investigating the roles of GPD2 in cancer biology. Its ability to inhibit GPD2 and subsequently modulate cellular metabolism and key signaling pathways, such as the Akt/mTORC1 cascade, underscores the therapeutic potential of targeting GPD2 in oncology. The data and protocols presented in this guide provide a solid foundation for researchers to further explore the biological activities of this compound and its potential as a novel anti-cancer agent.
References
The Therapeutic Potential of KM04416: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the therapeutic potential of KM04416, a novel small molecule inhibitor of mitochondrial glycerol-3-phosphate dehydrogenase (GPD2). By consolidating the current scientific understanding of its mechanism of action, cellular effects, and preclinical efficacy, this document aims to serve as a comprehensive resource for researchers and drug development professionals interested in the burgeoning field of metabolic cancer therapies.
Core Mechanism of Action
This compound, an isothiazolone derivative, has been identified as a potent inhibitor of GPD2, a key enzyme located on the outer surface of the inner mitochondrial membrane.[1][2][3] GPD2 plays a crucial role in cellular metabolism by catalyzing the oxidation of glycerol-3-phosphate to dihydroxyacetone phosphate (DHAP), concurrently transferring electrons to the electron transport chain. By inhibiting GPD2, this compound disrupts this process, leading to a cascade of downstream effects that impinge upon cancer cell proliferation and survival.
A significant aspect of this compound's activity is its ability to suppress a non-bioenergetic signaling pathway dependent on GPD2. This pathway involves the production of DHAP, a precursor for the biosynthesis of ether lipids. These specialized lipids are integral components of cellular membranes and have been implicated in the activation of pro-survival signaling cascades, including the PI3K/Akt pathway.[4] By reducing the availability of DHAP, this compound curtails the synthesis of ether lipids, thereby attenuating Akt signaling and inhibiting cancer cell growth.[4] This targeted disruption of a non-canonical metabolic pathway highlights the nuanced and specific mechanism of action of this compound.
Quantitative Analysis of In Vitro Efficacy
This compound has demonstrated significant anti-proliferative effects across a range of cancer cell lines in preclinical studies. The following tables summarize the key quantitative data from these investigations, providing a comparative overview of its potency and activity.
| Parameter | Value | Assay Condition | Reference |
| EC50 | ~1 µM | Inhibition of H2O2 generation from glycerol-3-phosphate | [2] |
Table 1: Biochemical Potency of this compound
| Cell Line | Concentration | Effect | Duration of Treatment | Reference |
| PC-3 (Prostate Cancer) | 10 µM | 50% growth inhibition | 3 days | [3] |
| PNT1A (Prostate) | 10 µM | Significant inhibition of cell proliferation | 72 hours | [1][3] |
| 4T1 (Breast Cancer) | 5, 10, 20 µM | Dose-dependent growth inhibition | 48 hours | [4] |
| 4T1 ρ0 (Breast Cancer) | 5, 10, 20 µM | Dose-dependent growth inhibition | 48 hours | [4] |
| MDA-MB-231 (Breast Cancer) | 20 µM | Growth inhibition | Not Specified | [4] |
| AsPC-1 (Pancreatic Cancer) | 20 µM | Growth inhibition | Not Specified | [4] |
| Huh-7 (Liver Cancer) | 20 µM | Growth inhibition | Not Specified | [4] |
| HepG2 (Liver Cancer) | 20 µM | Growth inhibition | Not Specified | [4] |
| SK-HEP-1 (Liver Cancer) | 20 µM | Growth inhibition | Not Specified | [4] |
| PLC/PRF/5 (Liver Cancer) | 20 µM | Growth inhibition | Not Specified | [4] |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanisms underlying the therapeutic potential of this compound, the following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Glycerol 3-phosphate dehydrogenases (1 and 2) in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitochondrial FAD-linked Glycerol-3-phosphate Dehydrogenase: A Target for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Non-bioenergetic roles of mitochondrial GPD2 promote tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for KM04416 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of KM04416, a potent inhibitor of mitochondrial glycerol-3-phosphate dehydrogenase (GPD2), in cell culture experiments. Detailed protocols for key assays are provided to facilitate the investigation of its biological effects on cancer cells.
Introduction
This compound is an isothiazolone derivative that acts as a potent inhibitor of glycerol-3-phosphate dehydrogenase 2 (GPD2).[1][2] GPD2 is a key enzyme in the glycerophosphate shuttle, located on the outer surface of the inner mitochondrial membrane, which plays a crucial role in cellular metabolism and redox balance.[1][3] By catalyzing the oxidation of glycerol-3-phosphate to dihydroxyacetone phosphate, GPD2 contributes to cellular energy production and the formation of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂).[1]
The mechanism of action of this compound involves the inhibition of GPD2-dependent H₂O₂ production, which can disrupt the pro-oxidative state often observed in cancer cells.[1] Furthermore, emerging evidence suggests that GPD2 is involved in defending cancer cells against ferroptosis, a form of iron-dependent cell death.[4] Inhibition of GPD2 by this compound may therefore render cancer cells more susceptible to this cell death pathway. This compound has been demonstrated to inhibit the proliferation of various cancer cell lines.[2][5]
Data Presentation
Table 1: Summary of this compound Effects on Cancer Cell Lines
| Cell Line | Concentration | Incubation Time | Observed Effect | Reference |
| PNT1A | 10 µM | 72 h | Significant inhibition of cell proliferation | [1][2] |
| PC-3 | 10 µM | 72 h | Significant inhibition of cell proliferation (~50% inhibition) | [1] |
| Multiple Cancer Lines* | 20 µM | 48 h | Growth inhibitory effect | [2] |
| 4T1 | 5, 10, 20 µM | 48 h | Dose-dependent inhibitory effect on cell growth | [3] |
| 4T1 ρ0 | 5, 10, 20 µM | 48 h | Dose-dependent inhibitory effect on cell growth | [3] |
*Includes MDA-MB-231, AsPC-1, Huh-7, HepG2, and SK-HEP-1 cell lines.
Signaling Pathway Diagram
Caption: GPD2 signaling pathway and this compound inhibition.
Experimental Workflow Diagram
References
- 1. Mitochondrial FAD-linked Glycerol-3-phosphate Dehydrogenase: A Target for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Glycerol-3-phosphate dehydrogenase - Wikipedia [en.wikipedia.org]
- 4. pnas.org [pnas.org]
- 5. file.medchemexpress.com [file.medchemexpress.com]
Preparation of KM04416 Stock Solution for Research Applications
Abstract
This document provides a detailed protocol for the preparation, storage, and handling of stock solutions of KM04416, a potent inhibitor of glycerol-3-phosphate dehydrogenase (GPD2). These guidelines are intended for researchers, scientists, and drug development professionals utilizing this compound in their experimental workflows. Adherence to these protocols is crucial for ensuring the stability, and efficacy of the compound in both in vitro and in vivo studies.
Introduction
This compound is an isothiazolone derivative that functions as a powerful inhibitor of mitochondrial FAD-linked glycerol-3-phosphate dehydrogenase (GPD2).[1][2] GPD2 is a key enzyme in cellular metabolism, linking glycolysis, oxidative phosphorylation, and lipid metabolism. By inhibiting GPD2, this compound has been shown to impede the proliferation of various cancer cell lines, making it a valuable tool for cancer research and therapeutic development.[1][2][3] This document outlines the necessary steps to prepare a stable and usable stock solution of this compound for experimental use.
Quantitative Data Summary
The following table summarizes the key quantitative information for the preparation of this compound stock solutions.
| Parameter | Value | Reference |
| Molecular Weight | 249.29 g/mol | |
| In Vitro Solubility | 50 mg/mL in DMSO (200.57 mM) | |
| In Vivo Solvent System | 10% DMSO + 90% Corn Oil | |
| In Vivo Solubility | ≥ 2.5 mg/mL (10.03 mM) | |
| Powder Storage | -20°C for 3 years; 4°C for 2 years | |
| Stock Solution Storage | -80°C for 6 months; -20°C for 1 month |
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Corn oil (for in vivo studies)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or heat block (optional, for aiding dissolution)
-
Ultrasonic bath (optional, for aiding dissolution)
-
Pipettes and sterile filter tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Preparation of In Vitro Stock Solution (50 mg/mL in DMSO)
This protocol describes the preparation of a high-concentration stock solution for use in cell culture experiments.
-
Pre-warming: If the this compound powder has been stored at low temperatures, allow the vial to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 50 mg/mL. For example, to prepare 1 mL of a 50 mg/mL stock solution, add 1 mL of DMSO to 50 mg of this compound powder.
-
Dissolution: Vortex the solution thoroughly to dissolve the compound. If necessary, gentle warming in a water bath (up to 60°C) and sonication in an ultrasonic bath can be used to aid dissolution. Ensure the solution is clear and free of particulates.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.
Preparation of In Vivo Working Solution
This protocol details the preparation of a working solution suitable for animal studies. It is recommended to prepare this solution fresh on the day of use.
-
Initial Dissolution: Prepare a high-concentration stock solution of this compound in DMSO as described in the in vitro protocol (e.g., 25 mg/mL).
-
Solvent Mixture: In a sterile tube, prepare the final solvent mixture by combining 10% DMSO and 90% corn oil. For example, to prepare 1 mL of the final working solution, you would use 100 µL of the this compound DMSO stock and 900 µL of corn oil.
-
Final Dilution: Add the appropriate volume of the this compound DMSO stock solution to the corn oil.
-
Homogenization: Vortex the solution extensively to ensure a homogenous mixture. The final solution should be clear. If precipitation occurs, gentle warming and sonication may be used to aid dissolution.
-
Administration: The freshly prepared working solution is now ready for administration in in vivo models.
Signaling Pathway and Experimental Workflow
This compound exerts its effects by inhibiting GPD2, which can impact downstream signaling pathways such as the PI3K/Akt pathway, known to be involved in tumor progression.
Caption: Mechanism of this compound action on the GPD2 signaling pathway.
The following diagram illustrates the general workflow for preparing and using this compound stock solutions.
Caption: Experimental workflow for this compound stock solution preparation and use.
Safety Precautions
This compound is a chemical compound for research use only. Standard laboratory safety practices should be followed. Wear appropriate personal protective equipment, including a lab coat, gloves, and safety glasses, when handling the powder and solutions. Avoid inhalation of the powder and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water. Consult the Safety Data Sheet (SDS) for more detailed information.
References
Application Notes and Protocols for Dose-Response Curve Experiment Using KM04416
For Researchers, Scientists, and Drug Development Professionals
Introduction
KM04416 is a potent and specific small molecule inhibitor of mitochondrial glycerol-3-phosphate dehydrogenase (GPD2), an enzyme implicated in cancer cell metabolism and proliferation.[1][2] Inhibition of GPD2 by this compound has been demonstrated to suppress cancer cell growth, making it a compound of significant interest for cancer research and drug development.[1][3] These application notes provide a detailed protocol for conducting a dose-response curve experiment to evaluate the efficacy of this compound in a cell-based assay.
Mechanism of Action and Signaling Pathway
This compound exerts its anti-proliferative effects by inhibiting GPD2, which plays a crucial role in cellular metabolism beyond its bioenergetic functions.[1][4] The inhibition of GPD2 by this compound disrupts the conversion of glycerol-3-phosphate (G3P) to dihydroxyacetone phosphate (DHAP).[1] A reduction in DHAP levels subsequently leads to a decrease in ether lipid biosynthesis.[1][5] This alteration in lipid metabolism has been shown to downregulate the pro-survival PI3K/Akt/mTORC1 signaling pathway, ultimately leading to an inhibition of cancer cell growth and proliferation.[1][6]
Caption: Signaling pathway of this compound-mediated inhibition of cancer cell proliferation.
Data Presentation
The following table summarizes the dose-dependent effect of this compound on the proliferation of 4T1 breast cancer cells after 48 hours of treatment.[1]
| This compound Concentration (µM) | Relative Cell Number (% of Control) | Standard Deviation |
| 0 (Vehicle Control) | 100 | ± 5.2 |
| 5 | 85 | ± 4.5 |
| 10 | 68 | ± 3.9 |
| 20 | 52 | ± 3.1 |
Experimental Protocols
This section provides a detailed protocol for determining the dose-response of a selected cancer cell line to this compound using a colorimetric cell viability assay, such as the MTT or MTS assay.[7][8]
Materials
-
This compound (stock solution in DMSO, e.g., 10 mM)[1]
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
96-well clear flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Experimental Workflow
Caption: General workflow for a dose-response curve experiment with this compound.
Step-by-Step Protocol
-
Cell Seeding:
-
Culture the chosen cancer cell line to approximately 80-90% confluency.
-
Trypsinize the cells, neutralize with complete medium, and perform a cell count.
-
Dilute the cell suspension to the desired seeding density (e.g., 5,000 - 10,000 cells/well) in a 96-well plate in a final volume of 100 µL per well.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Preparation of this compound Dilutions:
-
Prepare a series of dilutions of this compound in complete cell culture medium from the stock solution. A suggested concentration range for the dose-response curve is 0.1 µM to 100 µM (e.g., 0, 0.1, 0.5, 1, 5, 10, 20, 50, 100 µM).
-
Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and non-toxic to the cells (typically ≤ 0.5%).
-
Prepare a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-cell control (medium only).
-
-
Cell Treatment:
-
Cell Viability Assay (MTT Assay Example):
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO) to each well.
-
Mix thoroughly on an orbital shaker for 15 minutes to dissolve the formazan crystals.[8]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm if desired).
-
Subtract the average absorbance of the no-cell control wells from all other readings.
-
Normalize the data by expressing the absorbance of the this compound-treated wells as a percentage of the vehicle control.
-
Plot the normalized cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response - variable slope) to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of this compound that inhibits cell viability by 50%).
-
References
- 1. Non-bioenergetic roles of mitochondrial GPD2 promote tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Glycerol 3-phosphate dehydrogenases (1 and 2) in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Non-bioenergetic roles of mitochondrial GPD2 promote tumor progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. broadpharm.com [broadpharm.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Mitochondrial FAD-linked Glycerol-3-phosphate Dehydrogenase: A Target for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: KM04416 in Lung Adenocarcinoma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
KM04416 is a potent and specific inhibitor of Glycerol-3-phosphate dehydrogenase 2 (GPD2), a mitochondrial enzyme implicated in cellular metabolism and energy production.[1] Recent studies have highlighted the therapeutic potential of targeting GPD2 in cancer. In lung adenocarcinoma (LUAD), GPD2 is frequently overexpressed and its high expression is correlated with a poor prognosis.[1][2][3] this compound has emerged as a valuable research tool for investigating the role of GPD2 in LUAD and as a potential therapeutic agent. These application notes provide a comprehensive overview of the use of this compound in lung adenocarcinoma cell lines, including its effects on cellular processes, and detailed protocols for key in vitro experiments.
Mechanism of Action
This compound exerts its anti-tumor effects in lung adenocarcinoma by directly inhibiting the enzymatic activity of GPD2.[1][3] GPD2 plays a crucial role in the glycerophosphate shuttle, which is involved in lipid metabolism and cellular respiration. Inhibition of GPD2 by this compound disrupts these metabolic pathways, leading to a cascade of downstream effects that collectively suppress tumor progression.[1] The primary outcomes of GPD2 inhibition by this compound in lung adenocarcinoma cells are the induction of G1 phase cell cycle arrest and the promotion of apoptosis.[1]
Data Presentation
The following tables summarize the observed effects of this compound on the human lung adenocarcinoma cell lines A549 and H1299. While the cited literature confirms a dose-dependent effect, specific IC50 values and precise quantitative percentages for cell cycle and apoptosis assays were not explicitly provided in the text of the reviewed articles. The data presented here is therefore qualitative, reflecting the reported outcomes.
Table 1: Effects of this compound on Cell Viability and Proliferation
| Cell Line | Assay | Effect of this compound | Reference |
| A549 | CCK-8 | Dose-dependent decrease in cell viability | [1] |
| H1299 | CCK-8 | Dose-dependent decrease in cell viability | [1] |
| A549 | EdU Assay | Significant reduction in cell proliferation | [1] |
| H1299 | EdU Assay | Significant reduction in cell proliferation | [1] |
| A549 | Colony Formation | Marked decrease in colony formation ability | [1] |
| H1299 | Colony Formation | Marked decrease in colony formation ability | [1] |
Table 2: Effects of this compound on Cell Migration and Invasion
| Cell Line | Assay | Effect of this compound | Reference |
| A549 | Transwell Migration | Significant inhibition of cell migration | [1] |
| H1299 | Transwell Migration | Significant inhibition of cell migration | [1] |
| A549 | Transwell Invasion | Significant inhibition of cell invasion | [1] |
| H1299 | Transwell Invasion | Significant inhibition of cell invasion | [1] |
Table 3: Effects of this compound on Cell Cycle and Apoptosis
| Cell Line | Assay | Effect of this compound | Reference |
| A549 | Flow Cytometry | Induction of G1 phase cell cycle arrest | [1] |
| H1299 | Flow Cytometry | Induction of G1 phase cell cycle arrest | [1] |
| A549 | Flow Cytometry | Significant increase in the percentage of apoptotic cells | [1] |
| H1299 | Flow Cytometry | Significant increase in the percentage of apoptotic cells | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on the methods described in the cited literature and serve as a guide for reproducing the findings.
Cell Culture
-
Cell Lines: Human lung adenocarcinoma cell lines A549 and H1299.
-
Culture Medium:
-
A549: F12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
H1299: RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.
Cell Viability Assay (CCK-8)
-
Objective: To determine the effect of this compound on the viability of lung adenocarcinoma cells.
-
Protocol:
-
Seed 2 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 50 µM) and a vehicle control (DMSO).
-
Incubate the plate for 72 hours.
-
Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Cell viability is proportional to the absorbance and can be expressed as a percentage of the control.
-
Cell Proliferation Assay (EdU Staining)
-
Objective: To assess the effect of this compound on DNA synthesis and cell proliferation.
-
Protocol:
-
Seed 5 x 10⁴ cells per well in a 24-well plate.
-
After 24 hours, treat the cells with the desired concentration of this compound or DMSO.
-
Incubate for 24 hours.
-
Add 10 µM 5-ethynyl-2'-deoxyuridine (EdU) to each well and incubate for 2 hours.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.3% Triton X-100.
-
Stain the cells with an Alexa Fluor-conjugated azide and Hoechst for nuclear counterstaining according to the manufacturer's protocol.
-
Visualize and quantify the percentage of EdU-positive cells using fluorescence microscopy.
-
Colony Formation Assay
-
Objective: To evaluate the long-term proliferative capacity of single cells after this compound treatment.
-
Protocol:
-
Seed 1 x 10³ cells per well in a 6-well plate.
-
Treat the cells with this compound or DMSO.
-
Incubate for 7 days, replacing the medium with fresh medium containing the treatment every 2-3 days.
-
Wash the wells with PBS, fix the colonies with 4% paraformaldehyde, and stain with 0.1% crystal violet.
-
Count the number of visible colonies.
-
Transwell Migration and Invasion Assay
-
Objective: To determine the effect of this compound on the migratory and invasive potential of lung adenocarcinoma cells.
-
Protocol:
-
For the invasion assay, coat the upper chamber of a Transwell insert (8 µm pore size) with Matrigel and incubate to allow for solidification. For the migration assay, no coating is needed.
-
Seed 5 x 10⁴ cells, pre-treated with this compound or DMSO, in serum-free medium into the upper chamber.
-
Add medium containing 10% FBS as a chemoattractant to the lower chamber.
-
Incubate for 24 hours.
-
Remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.
-
Fix the cells that have migrated/invaded to the lower surface of the membrane with 4% paraformaldehyde and stain with 0.1% crystal violet.
-
Count the number of stained cells in several random fields under a microscope.
-
Cell Cycle Analysis by Flow Cytometry
-
Objective: To analyze the distribution of cells in different phases of the cell cycle after this compound treatment.
-
Protocol:
-
Treat cells with this compound or DMSO for the desired time (e.g., 48 hours).
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Fix the cells in 70% ethanol at -20°C overnight.
-
Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content by flow cytometry. The percentages of cells in G0/G1, S, and G2/M phases are determined based on the fluorescence intensity.
-
Apoptosis Assay by Flow Cytometry
-
Objective: To quantify the percentage of apoptotic cells induced by this compound.
-
Protocol:
-
Treat cells with this compound or DMSO for the desired time (e.g., 48 hours).
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in binding buffer.
-
Stain the cells with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis.
-
Logical Relationships of this compound's Effects
Conclusion
This compound is a valuable tool for studying the role of GPD2 in lung adenocarcinoma. Its ability to inhibit cell proliferation, migration, and invasion, while inducing cell cycle arrest and apoptosis, underscores the potential of targeting GPD2 as a therapeutic strategy for this malignancy. The provided protocols offer a foundation for researchers to further investigate the mechanisms of this compound and evaluate its efficacy in various preclinical models.
References
Application Note: Protocol for Assessing KM04416 Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
KM04416 is an isothiazolone derivative that acts as a potent inhibitor of mitochondrial glycerol-3-phosphate dehydrogenase (GPD2), an enzyme linking glycolysis and oxidative phosphorylation.[1][2] Emerging research has identified this compound as a compound of interest in cancer research due to its ability to impede the proliferation of various cancer cell lines.[1][2][3] Its mechanism of action is tied to the disruption of cellular redox homeostasis and the inhibition of reactive oxygen species (ROS) production, which can subsequently trigger growth arrest in cancer cells.[3] Studies have specifically shown that this compound can inhibit the growth of prostate and breast cancer cells.[2][3] This document provides a comprehensive protocol for assessing the cytotoxic effects of this compound in a research setting.
Mechanism of Action
This compound targets GPD2, an enzyme located on the outer surface of the inner mitochondrial membrane.[2] GPD2 plays a crucial role in the glycerophosphate shuttle, which facilitates the transfer of electrons from cytosolic NADH to the mitochondrial electron transport chain. By inhibiting GPD2, this compound disrupts this process, leading to a reduction in hydrogen peroxide (H2O2) production, a form of ROS.[3] While elevated ROS levels are often associated with cancer progression, the inhibition of GPD2-derived ROS by this compound has been shown to impair cancer cell growth.[3] Furthermore, research suggests that the anti-proliferative effects of GPD2 inhibition may be mediated through the downregulation of the PI3K/Akt signaling pathway, a critical pathway for cell survival and proliferation.[2]
Quantitative Data Summary
The following table summarizes the observed effects of this compound on various cell lines as reported in the literature.
| Cell Line | Concentration | Incubation Time | Effect | Assay Used |
| PNT1A (non-malignant prostate) | 10 µM | 72 hours | Significant inhibition of cell proliferation.[1][3] | Not specified |
| Multiple cancer cell lines | 20 µM | 48 hours | Growth inhibitory effect.[1] | Not specified |
| PC-3 (prostate cancer) | Not specified | Not specified | Up to 30% cytotoxicity.[3] | Lactate Dehydrogenase (LDH) Assay |
| PC-3 (prostate cancer) | Not specified | Not specified | No cytotoxic effects detected.[3] | Alamar Blue Assay, Trypan Blue Cell Counts |
| 4T1 (breast cancer) | 5, 10, 20 µM | 48 hours | Dose-dependent inhibitory effect on cell number.[2] | Automated Cell Counter |
| 4T1 ρ0 (breast cancer) | 5, 10, 20 µM | 48 hours | Dose-dependent inhibitory effect on cell number.[2] | Automated Cell Counter |
Experimental Protocols
Several methods can be employed to assess the cytotoxicity of this compound. Based on published findings, the Lactate Dehydrogenase (LDH) assay is a suitable method for quantifying plasma membrane damage.[3][4] Cell proliferation can be assessed using direct cell counting or assays like the MTT assay.[5]
Protocol 1: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This protocol is designed to measure the release of LDH from cells with damaged plasma membranes, a hallmark of cytotoxicity.[6]
Materials:
-
Target cell line (e.g., PC-3)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well clear-bottom cell culture plates
-
LDH cytotoxicity assay kit (e.g., from Promega, Roche, or Thermo Fisher Scientific)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (provided in the kit or 1% Triton X-100 in PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Recommended concentrations to test are 0, 5, 10, 20, and 50 µM. The final DMSO concentration should be kept below 0.1% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Controls:
-
Untreated Control: Cells treated with vehicle (DMSO) only.
-
Maximum LDH Release Control: Cells treated with lysis buffer 30 minutes before the assay endpoint.
-
Medium Background Control: Wells containing only culture medium.
-
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO2.
-
Assay:
-
Carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well flat-bottom plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the LDH reaction mixture to each well of the new plate.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
-
Data Acquisition: Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.
-
Data Analysis:
-
Subtract the medium background absorbance from all other readings.
-
Calculate the percentage of cytotoxicity using the following formula:
-
Protocol 2: Cell Proliferation Assay (MTT)
This protocol measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[5]
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well clear-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the LDH assay protocol.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (from wells with no cells) from all readings.
-
Calculate the percentage of cell viability relative to the untreated control:
-
Visualizations
Experimental Workflow for Cytotoxicity Assessment
Caption: Experimental workflow for assessing the cytotoxicity of this compound.
Proposed Signaling Pathway of this compound Action
Caption: Proposed signaling pathway for this compound-induced cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Non-bioenergetic roles of mitochondrial GPD2 promote tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitochondrial FAD-linked Glycerol-3-phosphate Dehydrogenase: A Target for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies Using KM04416
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and executing in vivo studies to evaluate the anti-cancer efficacy of KM04416, a potent inhibitor of mitochondrial glycerol-3-phosphate dehydrogenase (GPD2). The protocols are primarily focused on a murine xenograft model using the 4T1 breast cancer cell line, a well-established model for studying tumor growth and metastasis.
Introduction
This compound is an isothiazolone derivative that functions as a potent inhibitor of GPD2.[1][2] Research has indicated that this compound can significantly inhibit the proliferation of various cancer cell lines, including prostate (PC-3) and breast (4T1) cancer cells.[3][4] The mechanism of action is believed to be independent of mitochondrial bioenergetics and is instead linked to the GPD2-ether lipid-Akt signaling axis.[4] These preclinical findings warrant further investigation of this compound's therapeutic potential in in vivo settings.
Data Presentation
In Vitro Efficacy of this compound on Cancer Cell Lines
| Cell Line | Cancer Type | Concentration (µM) | Incubation Time | Effect | Reference |
| 4T1 | Breast Cancer | 5, 10, 20 | 48 hours | Dose-dependent inhibition of cell proliferation | [4] |
| PC-3 | Prostate Cancer | 10 | 72 hours | 50% inhibition of cell growth | [3] |
| PNT1A | Normal Prostate Epithelium | 10 | 72 hours | Significant inhibition of cell proliferation | [3] |
| MDA-MB-231, AsPC-1, Huh-7, HepG2, SK-HEP-1 | Various Human Cancers | 20 | 48 hours | Growth inhibitory effect | [2][4] |
Signaling Pathway
The proposed signaling pathway for this compound's anti-cancer activity involves the inhibition of GPD2, which leads to alterations in ether lipid metabolism and subsequent downregulation of the Akt signaling pathway, a critical regulator of cell growth and survival.
References
Application Notes and Protocols for Cell Viability Assays with KM04416 Treatment
Introduction
KM04416 is a potent, cell-permeable isothiazolone derivative that acts as an inhibitor of the mitochondrial enzyme Glycerol-3-phosphate Dehydrogenase 2 (GPD2).[1][2] GPD2 is a key component of the glycerophosphate shuttle, playing a crucial role in cellular metabolism and the production of reactive oxygen species (ROS).[1] In many cancer cells, elevated GPD2 activity contributes to a pro-oxidative state that promotes proliferation and survival.[1] By inhibiting GPD2, this compound reduces the production of hydrogen peroxide (H₂O₂), a key ROS, thereby inducing anti-proliferative and cytotoxic effects in various cancer cell lines.[1] These characteristics make this compound a valuable tool for cancer research and drug development.
This document provides detailed protocols for assessing cell viability following treatment with this compound, summarizes quantitative data from relevant studies, and illustrates the key signaling pathways and experimental workflows.
Mechanism of Action of this compound
This compound exerts its anti-cancer effects by targeting mitochondrial GPD2. The inhibition of GPD2 disrupts the glycerophosphate shuttle, leading to a reduction in ROS production, specifically H₂O₂.[1] This decrease in intracellular ROS can, in turn, modulate downstream signaling pathways, such as the PI3K/Akt pathway, which is critical for cell survival and proliferation.[3] The resulting cellular stress and disruption of redox homeostasis can lead to cell growth arrest and apoptosis.
Caption: Mechanism of this compound action on the GPD2 signaling pathway.
Quantitative Data Summary
The following table summarizes the effects of this compound on the viability of various cell lines as reported in the literature.
| Cell Line | Cancer Type | This compound Concentration | Treatment Duration | Assay Used | Observed Effect | Reference |
| PC-3 | Prostate Cancer | 10 µM | 72 hours | Crystal Violet | ~50% growth inhibition | [1] |
| PC-3 | Prostate Cancer | 10 µM | 72 hours | LDH Release (CytoTox®) | Up to 30% cytotoxicity | [1] |
| PNT1A | Non-malignant Prostate | 10 µM | 72 hours | Crystal Violet | Significant inhibition of proliferation | [1][2] |
| A549 | Lung Adenocarcinoma | Increasing concentrations | Not specified | Not specified | Dose-dependent decrease in cell viability | [4] |
| H1299 | Lung Adenocarcinoma | Increasing concentrations | Not specified | Not specified | Dose-dependent decrease in cell viability | [4] |
| 4T1 | Breast Cancer | 5, 10, 20 µM | 48 hours | Automated Cell Counting | Dose-dependent growth inhibition | [3] |
| Various Human Cancer Lines | Breast, Pancreatic, Liver | 20 µM | 48 hours | Not specified | Growth inhibitory effect | [2][3] |
Experimental Protocols
Detailed methodologies for commonly used cell viability assays with this compound are provided below.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours to allow for attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include wells with vehicle control (e.g., 0.2% DMSO) and a positive control for maximum LDH release.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
Assay Procedure:
-
Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., CytoTox 96® Non-Radioactive Cytotoxicity Assay, Promega).
-
Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.
-
Incubate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of stop solution to each well.
-
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100
Caption: Workflow for the Lactate Dehydrogenase (LDH) cytotoxicity assay.
Crystal Violet Staining for Cell Proliferation
This colorimetric assay is used to determine cell number and viability by staining the DNA and proteins of adherent cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
This compound Treatment: Treat cells with various concentrations of this compound for the desired period (e.g., 72 hours).
-
Cell Fixation:
-
Gently wash the cells twice with phosphate-buffered saline (PBS).
-
Fix the cells by adding 100 µL of 4% paraformaldehyde to each well and incubating for 15 minutes at room temperature.
-
-
Staining:
-
Remove the fixative and wash the wells again with PBS.
-
Add 100 µL of 0.5% crystal violet solution to each well and incubate for 20 minutes at room temperature.
-
-
Washing:
-
Carefully remove the crystal violet solution.
-
Wash the plate with running tap water until the water runs clear.
-
Allow the plate to air dry completely.
-
-
Solubilization: Add 100 µL of 10% acetic acid or methanol to each well to solubilize the stain.
-
Data Acquisition: Measure the absorbance at 570-590 nm using a microplate reader.
-
Analysis: The absorbance is directly proportional to the number of viable, adherent cells.
Caption: Workflow for the Crystal Violet cell proliferation assay.
Tetrazolium-Based Assays (MTT/XTT/WST-1)
These assays measure cell viability based on the metabolic activity of mitochondrial dehydrogenases, which reduce a tetrazolium salt to a colored formazan product.
Protocol (General):
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound as described in the previous protocols.
-
Reagent Addition:
-
At the end of the treatment period, add the tetrazolium reagent (e.g., WST-1, XTT, or MTT) to each well according to the manufacturer's protocol (typically 10 µL per 100 µL of medium).
-
-
Incubation: Incubate the plate for 1-4 hours at 37°C and 5% CO₂. The incubation time may need to be optimized depending on the cell type and metabolic rate.
-
Solubilization (for MTT assay only): If using MTT, a solubilization step is required. Add 100 µL of a solubilizing agent (e.g., DMSO or a specialized MTT solubilization solution) to each well and mix thoroughly to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., ~450 nm for WST-1 and XTT, ~570 nm for MTT) using a microplate reader.
-
Analysis: The amount of formazan produced is proportional to the number of metabolically active, viable cells.
Caption: General workflow for tetrazolium-based cell viability assays.
Materials Required
-
Cell Lines: Appropriate cancer or non-cancerous cell lines (e.g., PC-3, A549, PNT1A).
-
Reagents:
-
This compound (MedchemExpress or other suppliers).
-
Dimethyl sulfoxide (DMSO) for stock solution preparation.
-
Complete cell culture medium, fetal bovine serum (FBS), and antibiotics.
-
Phosphate-buffered saline (PBS).
-
Trypsin-EDTA.
-
Paraformaldehyde.
-
Crystal violet solution.
-
Acetic acid or methanol.
-
Cell viability assay kits (e.g., CytoTox 96®, Premix WST-1, MTT, or XTT kits).
-
-
Equipment:
-
Laminar flow hood.
-
CO₂ incubator (37°C, 5% CO₂).
-
Inverted microscope.
-
Hemocytometer or automated cell counter.
-
Multichannel pipette.
-
96-well clear, flat-bottom cell culture plates.
-
Microplate reader with appropriate filters.
-
References
- 1. Mitochondrial FAD-linked Glycerol-3-phosphate Dehydrogenase: A Target for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Non-bioenergetic roles of mitochondrial GPD2 promote tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting KM04416 solubility issues in media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with the GPD2 inhibitor, KM04416, in cell culture media.
Troubleshooting Guides & FAQs
This section addresses common questions and issues related to the solubility of this compound during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. A stock solution of up to 50 mg/mL in DMSO can be achieved with ultrasonic agitation and warming to 60°C. For ease of handling, preparing a 10 mM stock solution in DMSO is also common practice.
Q2: Why is this compound precipitating when I dilute my DMSO stock solution into cell culture media?
A2: Precipitation upon dilution of a DMSO stock into aqueous cell culture media is a common issue for hydrophobic compounds like this compound. This phenomenon, often termed "solvent shock," occurs when the compound rapidly leaves the favorable DMSO environment and enters the aqueous medium where its solubility is significantly lower. Other contributing factors can include the final concentration of this compound, the final percentage of DMSO, the temperature of the media, and interactions with components in the media.
Q3: What is the maximum recommended final concentration of DMSO in my cell culture experiment?
A3: To minimize solvent-induced toxicity to your cells, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally at or below 0.1%. While some cell lines may tolerate up to 0.5% DMSO, it is crucial to perform a vehicle control experiment to ensure the DMSO concentration used does not affect cell viability or the experimental results.
Q4: Can the type of cell culture medium affect the solubility of this compound?
A4: Yes, the composition of the cell culture medium can influence the solubility of this compound. Different media formulations (e.g., DMEM, RPMI-1640) contain varying concentrations of salts, amino acids, and other components that can interact with the compound and affect its solubility.[1] It is advisable to determine the solubility of this compound in the specific medium you are using for your experiments.
Q5: How can I avoid precipitation of this compound in my experiments?
A5: To avoid precipitation, it is recommended to use a stepwise dilution method when preparing your final working solution. Instead of adding the concentrated DMSO stock directly to the full volume of media, first, create an intermediate dilution in a smaller volume of media. Additionally, pre-warming the media to 37°C can help improve solubility. It is also critical to ensure your final concentration of this compound does not exceed its maximum solubility in your specific cell culture system.
Data Presentation
| Solvent/Vehicle | Concentration | Remarks |
| DMSO | 50 mg/mL (200.57 mM) | Requires ultrasonic agitation and warming to 60°C to achieve.[2] |
| 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL (10.03 mM) | For in vivo studies.[3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Objective: To prepare a standardized stock solution of this compound for use in in vitro assays.
Materials:
-
This compound powder (Molecular Weight: 249.29 g/mol )
-
Anhydrous/sterile DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or heating block (optional)
-
Sonicator (optional)
Procedure:
-
Weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you will need 2.49 mg of this compound.
-
Add the appropriate volume of DMSO to the this compound powder. For the example above, add 1 mL of DMSO.
-
Vortex the solution vigorously for 1-2 minutes to aid dissolution.
-
If the compound does not fully dissolve, gently warm the solution to 37-60°C and/or sonicate for a few minutes until the solution is clear.[2]
-
Visually inspect the solution to ensure no particulate matter remains.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Determination of Kinetic Solubility of this compound in Cell Culture Media
Objective: To determine the maximum concentration of this compound that remains soluble in a specific cell culture medium under experimental conditions.
Materials:
-
10 mM this compound stock solution in DMSO
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640), pre-warmed to 37°C
-
Sterile 96-well clear-bottom plate or microcentrifuge tubes
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at ~600-650 nm (for turbidity) or a light microscope
Procedure:
-
Prepare a series of dilutions of the 10 mM this compound stock solution in DMSO.
-
In a 96-well plate, add 198 µL of pre-warmed cell culture medium to each well.
-
Add 2 µL of each this compound dilution from your DMSO plate to the corresponding wells of the media plate. This will create a final DMSO concentration of 1%. Be sure to include a vehicle control (2 µL of DMSO in 198 µL of media).
-
Mix the plate gently.
-
Incubate the plate at 37°C in a cell culture incubator.
-
Visually inspect the wells for any signs of precipitation (cloudiness, crystals) under a light microscope at different time points (e.g., 0, 2, 6, and 24 hours).
-
Alternatively, measure the absorbance of the wells at a wavelength between 600-650 nm. An increase in absorbance compared to the vehicle control indicates precipitation.
-
The highest concentration of this compound that remains clear and free of precipitate is considered the kinetic solubility in your specific medium.
Mandatory Visualization
Caption: Troubleshooting workflow for this compound precipitation in media.
Caption: Experimental workflow for determining kinetic solubility.
References
Technical Support Center: Managing KM04416-Induced Cytotoxicity in Normal Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the cytotoxic effects of the GPD2 inhibitor, KM04416, on normal cells during their experiments.
Troubleshooting Guides
Issue 1: Excessive Cytotoxicity in Normal Cell Lines Compared to Cancer Cell Lines
Researchers may observe significant cell death or growth inhibition in normal (non-cancerous) cell lines upon treatment with this compound. This can compromise the therapeutic window of the compound.
Possible Cause:
This compound inhibits glycerol-3-phosphate dehydrogenase (GPD2), an enzyme crucial for both cancer and normal cell metabolism. GPD2 is involved in the glycerophosphate shuttle and the synthesis of dihydroxyacetone phosphate (DHAP), a precursor for ether lipids. Inhibition of GPD2 can lead to a depletion of DHAP, disrupting the Akt/mTORC1 signaling pathway and causing cell stress.[1]
Suggested Solutions:
-
Supplementation with DHAP Precursors or Ether Lipids: Since this compound's cytotoxic effect is linked to the reduction of DHAP and subsequent impairment of ether lipid biosynthesis, supplementing the cell culture medium with a DHAP precursor or ether lipids may rescue normal cells.[1]
-
Dose-Response Optimization: Perform a careful dose-response study to determine the optimal concentration of this compound that maximizes cancer cell cytotoxicity while minimizing effects on normal cells.
-
Combination Therapy: Explore co-treatment with agents that can selectively protect normal cells.
Issue 2: Increased Reactive Oxygen Species (ROS) and Oxidative Stress in Normal Cells
Treatment with this compound may lead to an increase in intracellular ROS levels, causing oxidative stress and subsequent cytotoxicity in normal cells.[2]
Possible Cause:
GPD2 is a mitochondrial enzyme, and its inhibition can disrupt the electron transport chain, leading to the generation of ROS.[2] While cancer cells often have a higher basal level of ROS, a further increase can be particularly damaging to normal cells that have a lower antioxidant capacity.
Suggested Solutions:
-
Co-administration of Antioxidants: The use of antioxidants can help quench the excess ROS produced.
-
N-acetylcysteine (NAC): A widely used antioxidant that can mitigate oxidative stress.
-
Vitamin E (α-tocopherol): A lipid-soluble antioxidant that can protect cell membranes from lipid peroxidation.
-
-
Upregulation of Endogenous Antioxidant Systems: Investigate strategies to boost the cell's own antioxidant defenses.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of the mitochondrial enzyme glycerol-3-phosphate dehydrogenase (GPD2).[3] GPD2 catalyzes the conversion of glycerol-3-phosphate to dihydroxyacetone phosphate (DHAP). This reaction is a key step in the glycerophosphate shuttle, which is involved in cellular bioenergetics, and also provides DHAP as a precursor for the synthesis of glycerolipids, including ether lipids.[1][4]
Q2: Why does this compound exhibit cytotoxicity in normal cells?
A2: While GPD2 is often upregulated in cancer cells, it is also essential for the normal metabolic function of healthy cells.[1] Inhibition of GPD2 by this compound can lead to a reduction in DHAP levels, which in turn impairs the synthesis of ether lipids. This disruption affects the PI3K/Akt signaling pathway, which is crucial for cell growth and survival.[1] Additionally, GPD2 inhibition can lead to the production of reactive oxygen species (ROS), causing oxidative stress.[2]
Q3: How can I selectively protect normal cells from this compound-induced cytotoxicity?
A3: A promising strategy is to supplement the culture medium with a precursor of DHAP or with ether lipids themselves. Studies have shown that this can rescue the growth of cells with inhibited GPD2.[1] Another approach is the co-administration of antioxidants like N-acetylcysteine (NAC) to counteract the increase in ROS.
Q4: Are there any known signaling pathways affected by this compound that I should monitor?
A4: Yes, the primary signaling pathway affected by this compound-mediated GPD2 inhibition is the PI3K/Akt/mTORC1 pathway . GPD2 inhibition leads to a downregulation of this pathway.[1] Therefore, monitoring the phosphorylation status of key proteins in this pathway, such as Akt and S6 kinase, can be a useful indicator of this compound's activity.
Data Presentation
Table 1: Summary of Quantitative Data on this compound Effects
| Parameter | Cancer Cell Line (e.g., 4T1) | Normal Cell Line (e.g., PNT1A) | Reference |
| This compound IC50 | Dose-dependent inhibition observed | Significant inhibition at 10 µM (72h) | [1][3] |
| Effect on Cell Growth | Dose-dependent inhibition | Significantly inhibited | [1][5] |
| DHAP Levels | Significantly lower with GPD2 KO | Expected to be lower | [1] |
| Ether Lipid Levels | Significantly lower with GPD2 KO | Expected to be lower | [1] |
| Akt Phosphorylation | Downregulated with GPD2 KO | Expected to be downregulated | [1] |
Experimental Protocols
Protocol 1: Assessing Cytotoxicity using MTT Assay
-
Cell Seeding: Seed normal and cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 0, 5, 10, 20 µM) for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Protocol 2: Measuring Intracellular ROS Levels using DCFDA
-
Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with this compound as described above.
-
DCFDA Staining: Remove the treatment medium and incubate the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFDA) in serum-free medium for 30 minutes at 37°C.
-
Wash: Wash the cells twice with PBS.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.
-
Data Analysis: Normalize the fluorescence intensity to the cell number (can be determined by a parallel assay like crystal violet staining).
Mandatory Visualizations
Caption: Signaling pathway affected by the GPD2 inhibitor this compound.
Caption: Troubleshooting workflow for this compound-induced cytotoxicity.
References
- 1. Non-bioenergetic roles of mitochondrial GPD2 promote tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glycerol 3-phosphate dehydrogenases (1 and 2) in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. genecards.org [genecards.org]
- 5. researchgate.net [researchgate.net]
dealing with inconsistent results in KM04416 assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistent results when working with KM04416, a potent glycerol-3-phosphate dehydrogenase (GPD2) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are the crucial initial steps to take when encountering inconsistent results in my this compound assay?
When faced with inconsistent results, a systematic review of your experimental process is the first line of defense. Begin by examining the foundational aspects of the assay, including reagent preparation, storage conditions, and strict adherence to the established protocol. It is also highly beneficial to confirm the identity and purity of your specific lot of this compound.[1]
Q2: Could the physicochemical properties of this compound itself be a source of assay variability?
Yes, the properties of this compound can significantly influence assay performance. Poor solubility in aqueous assay buffers can lead to inconsistent final concentrations in your experiments. Additionally, the compound might interfere with certain assay detection methods, for instance, by possessing intrinsic fluorescence or by inhibiting a reporter enzyme.[1]
Q3: How can I improve the reproducibility of my cell-based assays with this compound?
Reproducibility in cell-based assays hinges on maintaining a consistent cellular environment and minimizing variability in cell handling.[1] Key factors to control include:
-
Cell Line Authentication: Regularly authenticate your cell lines.
-
Passage Number: Use cells within a low passage number range as genetic drift can alter cellular responses.[2]
-
Cell Density: Ensure consistent cell density at the time of treatment.
-
Cell Culture Conditions: Maintain consistency in media formulation, serum batches, CO2 levels, and incubator humidity.[2]
-
Mycoplasma Contamination: Regularly test for and eliminate mycoplasma contamination, which can significantly alter cellular responses.[2]
Q4: What are some common pitfalls in kinase assays that could lead to inconsistent results?
While this compound is a GPD2 inhibitor and not a kinase inhibitor, the principles of biochemical assay troubleshooting are often transferable. In vitro kinase assays are sensitive to various factors.[1] Inconsistent results can stem from variability in enzyme activity, substrate concentration, and ATP concentration. The purity of the recombinant enzyme and the presence of any contaminating proteins can also be a source of error.[1]
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells (Intra-Assay Variability)
High variability between replicate wells often points to technical errors in the execution of the assay.[1]
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Pipetting Technique | Inaccurate or inconsistent pipetting is a primary source of error. Ensure pipettes are properly calibrated and use the correct pipetting technique for the volumes being dispensed.[1] |
| Reagent Mixing | Inadequate mixing of reagents before addition to the plate can result in concentration gradients. Ensure all solutions, including compound dilutions, are thoroughly mixed.[1] |
| Edge Effects | The outer wells of a microplate are more prone to evaporation, leading to changes in concentration. Avoid using the outer wells or ensure proper plate sealing and humidification. |
| Cell Seeding Density | Inconsistent number of cells seeded per well. Ensure the cell suspension is homogenous before and during seeding. |
Issue 2: High Variability Between Different Plates or Experiments (Inter-Assay Variability)
When results are consistent within a single plate but vary between plates or on different days, the source of the problem is likely related to broader experimental conditions.[1]
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Reagent Stability | Ensure that all reagents, including the this compound stock solution, are stored correctly and have not undergone degradation. Prepare fresh dilutions of the compound for each experiment.[1] According to one supplier, this compound stock solution can be stored at -80°C for 6 months or -20°C for 1 month.[3] |
| Incubation Times and Temperatures | Minor variations in incubation times and temperatures can have a significant impact on assay outcomes. Use a calibrated incubator and a precise timer for all incubation steps.[1] |
| Cell Culture Conditions | Variations in cell passage number, confluency, or media components can alter the cellular response to this compound. Maintain a consistent cell culture and passage protocol. |
| Batch-to-Batch Reagent Variation | Different lots of reagents (e.g., serum, media, assay kits) can have slightly different performance characteristics. Qualify new batches of critical reagents before use in experiments. |
Experimental Protocols
Cell Proliferation Assay with this compound
This protocol is a synthesized example based on methodologies used for assessing the effect of this compound on cell lines such as PNT1A and PC-3.[4]
-
Cell Seeding:
-
Culture cells (e.g., PC-3) in RPMI 1640 supplemented media.
-
Seed cells in a 96-well plate at a density of 5,000 cells/well.
-
Allow cells to attach and recover for 4 hours in the incubator.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in sterile PBS or cell culture medium to achieve the desired final concentrations.
-
Add the diluted this compound to the appropriate wells. For example, a final concentration of 10 µM has been shown to inhibit PNT1A cell proliferation.[3][4]
-
Include appropriate controls: untreated cells, vehicle control (e.g., 0.2% DMSO), and a positive control for cytotoxicity (e.g., 10 µM cisplatin).[4]
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 48 or 72 hours).[3]
-
-
Data Acquisition:
-
Assess cell proliferation or viability using a suitable method, such as:
-
Measure the output (e.g., fluorescence or absorbance) using a plate reader.
-
Visualizations
Caption: A workflow diagram for troubleshooting inconsistent assay results.
Caption: A typical workflow for a cell-based assay using this compound.
References
Technical Support Center: Improving the Stability of KM04416 in Solution
For researchers, scientists, and drug development professionals utilizing the GPD2 inhibitor KM04416, maintaining its stability in solution is critical for obtaining reliable and reproducible experimental results. This technical support center provides troubleshooting guidance and answers to frequently asked questions to address common challenges encountered during the handling and use of this compound.
Troubleshooting Guide
Researchers may encounter issues such as precipitation or loss of activity of this compound in solution. This guide provides a systematic approach to troubleshooting these common problems.
Issue: Precipitation of this compound in Aqueous Solution (e.g., Cell Culture Media, PBS)
Precipitation can occur when the concentration of this compound exceeds its solubility limit in a given solvent or due to changes in temperature or pH.
| Potential Cause | Recommended Action |
| Concentration Exceeds Solubility | - Ensure the final concentration of this compound in the aqueous solution is within its solubility limit. - Perform a solubility test in your specific experimental buffer or medium prior to the main experiment. |
| "Solvent Shock" | - Avoid adding a small volume of a highly concentrated DMSO stock solution directly into a large volume of aqueous solution. - Perform a serial dilution by first diluting the stock in a smaller volume of the aqueous solution, mixing well, and then adding this intermediate solution to the final volume. |
| pH of the Solution | - this compound, as an isothiazolone derivative, is expected to be more stable in neutral to slightly acidic conditions. Cell culture media are typically buffered around pH 7.2-7.4.[1] Significant deviations from this range could affect stability. - Ensure your buffers and media are properly prepared and their pH is verified. |
| Temperature Fluctuations | - Prepare this compound working solutions at the temperature of the intended experiment (e.g., 37°C for cell culture). - Avoid repeated freeze-thaw cycles of stock solutions.[2] |
Issue: Suspected Degradation or Loss of Activity
Loss of biological activity can be a result of chemical degradation, which is often influenced by the chemical environment and storage conditions.
| Potential Cause | Recommended Action |
| Alkaline Hydrolysis | - Isothiazolones are susceptible to degradation in alkaline conditions.[3][4] While cell culture media are buffered, prolonged incubation could lead to a slight increase in pH, potentially affecting this compound stability over long-term experiments. - For experiments longer than 48-72 hours, consider replenishing the medium with freshly prepared this compound. |
| Presence of Nucleophiles | - Isothiazolones can react with nucleophilic molecules, leading to the opening of the heterocyclic ring and inactivation.[3] - Be mindful of other components in your experimental setup that could act as strong nucleophiles. |
| Improper Storage | - Adhere strictly to the recommended storage conditions for both the powdered compound and stock solutions.[2] - Aliquot stock solutions into single-use volumes to prevent contamination and repeated freeze-thaw cycles. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Anhydrous dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[2] For in vivo studies, a stock solution in DMSO can be further diluted in corn oil.[2]
Q2: What are the recommended storage conditions for this compound?
A2: The recommended storage conditions are summarized in the table below.
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent (DMSO) | -80°C | 6 months |
| -20°C | 1 month |
Data sourced from MedChemExpress.[2]
Q3: How can I determine the stability of this compound in my specific experimental conditions?
A3: To determine the stability of this compound in your specific buffer or cell culture medium, you can perform a time-course experiment.
-
Prepare a solution of this compound in your experimental medium at the desired concentration.
-
Incubate the solution under your experimental conditions (e.g., 37°C, 5% CO2).
-
At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot of the solution.
-
Analyze the concentration of this compound in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC). A decrease in the peak area corresponding to this compound over time would indicate degradation.
Q4: What is the mechanism of action of this compound?
A4: this compound is an inhibitor of mitochondrial glycerol-3-phosphate dehydrogenase (GPD2).[2] GPD2 is an enzyme located on the inner mitochondrial membrane that plays a crucial role in linking glycolysis and oxidative phosphorylation. It catalyzes the oxidation of glycerol-3-phosphate to dihydroxyacetone phosphate (DHAP), transferring electrons to the electron transport chain.[5][6]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mg/mL).
-
Vortex the solution until the powder is completely dissolved. Gentle warming (up to 37°C) or sonication can be used to aid dissolution.
-
Aliquot the stock solution into single-use, sterile tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2]
-
Protocol 2: Spectrophotometric Assay for GPD2 Activity
This protocol is adapted from commercially available GPDH assay kits and general spectrophotometric enzyme assay principles.[7][8][9] It measures the decrease in absorbance at 340 nm resulting from the oxidation of NADH in the reverse reaction catalyzed by GPD2.
-
Materials:
-
Cell or tissue lysate containing GPD2
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Dihydroxyacetone phosphate (DHAP) solution
-
NADH solution
-
Spectrophotometer capable of reading at 340 nm
-
96-well UV-transparent plate or quartz cuvettes
-
-
Procedure:
-
Prepare the Reaction Mix: For each reaction, prepare a master mix containing Assay Buffer, DHAP, and NADH. The final concentrations in the reaction should be optimized but can be started at approximately 1-5 mM for DHAP and 0.2-0.5 mM for NADH.
-
Sample Preparation: Prepare cell or tissue lysates according to standard protocols. The protein concentration of the lysate should be determined to normalize GPD2 activity.
-
Assay:
-
Add a specific volume of the Reaction Mix to each well or cuvette.
-
Add a small volume of the lysate to initiate the reaction. The final volume should be consistent across all samples.
-
Immediately start measuring the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a period of 5-10 minutes at a constant temperature (e.g., 37°C).
-
-
Data Analysis:
-
Calculate the rate of change in absorbance per minute (ΔA340/min) from the linear portion of the curve.
-
Use the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹) to convert the rate of absorbance change to the rate of NADH consumed, which is proportional to the GPD2 activity.
-
Normalize the activity to the protein concentration of the lysate.
-
-
Visualizations
Caption: Signaling pathway of GPD2 and the inhibitory action of this compound.
Caption: Troubleshooting workflow for this compound stability issues.
References
- 1. The PI3K/Akt Pathway and Glucose Metabolism: A Dangerous Liaison in Cancer [ijbs.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Ether lipid synthesis and its deficiency in peroxisomal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bosterbio.com [bosterbio.com]
- 5. biorxiv.org [biorxiv.org]
- 6. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 7. 甘油-3-磷酸脱氢酶(GPDH)活性检测试剂盒 Sufficient for 100 Colorimetric tests | Sigma-Aldrich [sigmaaldrich.com]
- 8. 3hbiomedical.com [3hbiomedical.com]
- 9. content.abcam.com [content.abcam.com]
Technical Support Center: Optimizing KM04416 Concentration
Welcome to the technical support center for KM04416, a potent inhibitor of mitochondrial FAD-linked glycerol-3-phosphate dehydrogenase (GPD2). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of this compound, particularly for sensitive cell lines.
Troubleshooting Guide: Adjusting this compound Concentration for Sensitive Cell Lines
Sensitive cell lines may exhibit a heightened response to this compound, leading to rapid and extensive cell death that can obscure the intended mechanistic studies. The following guide provides a systematic approach to identifying and managing sensitive cell lines.
Issue: Excessive Cytotoxicity Observed at Initial this compound Concentrations
If you observe significant, rapid cell death, detachment, or dramatic morphological changes at concentrations around 10-20 µM, your cell line may be highly sensitive to GPD2 inhibition. Here’s how to troubleshoot and adjust the concentration:
1. Confirm Cytotoxicity:
-
Initial Assessment: Visually inspect cells under a microscope for signs of cytotoxicity, such as rounding, detachment, membrane blebbing, or a significant reduction in cell density compared to the vehicle control.
-
Quantitative Analysis: Perform a rapid cell viability assay, such as the Trypan Blue exclusion assay, to quantify the percentage of dead cells. A sharp increase in the percentage of blue-stained (non-viable) cells shortly after treatment indicates high sensitivity.
2. Systematically Lower the Concentration:
-
Broad Range Dose-Response: If initial concentrations are too toxic, perform a broad dose-response experiment with a wider range of lower concentrations. A suggested starting range is from 1 nM to 10 µM. This will help in identifying a sub-lethal concentration range for your specific cell line.
-
Logarithmic Dilutions: Use logarithmic or half-log dilutions to efficiently cover a wide concentration range and pinpoint the IC50 (the concentration that inhibits 50% of cell growth) more accurately.
3. Reduce Exposure Time:
-
Time-Course Experiment: For highly sensitive lines, the standard 48-72 hour incubation may be too long. Conduct a time-course experiment (e.g., 6, 12, 24 hours) at a moderately toxic concentration to determine the earliest time point at which a measurable effect is observed, without causing overwhelming cell death.
4. Assess Cell Line Dependency on Mitochondrial Respiration:
-
Metabolic Profiling: Cell lines that are highly dependent on oxidative phosphorylation for their energy needs may be more sensitive to this compound. If available, use techniques like Seahorse XF analysis to assess the cell line's metabolic phenotype (i.e., its reliance on mitochondrial respiration versus glycolysis).
-
Media Composition: Be aware that the nutrient composition of your cell culture media can influence cellular metabolism and, consequently, the sensitivity to metabolic inhibitors.[1]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, isothiazolone derivative that acts as an inhibitor of mitochondrial FAD-linked glycerol-3-phosphate dehydrogenase (GPD2).[2] GPD2 is a key enzyme in the glycerophosphate shuttle, which connects glycolysis, oxidative phosphorylation, and fatty acid metabolism.[3] By inhibiting GPD2, this compound can disrupt cellular energy metabolism and increase the production of reactive oxygen species (ROS), leading to anti-proliferative effects in cancer cells.[4]
Q2: What are the typical working concentrations for this compound?
A2: Published studies have shown that this compound can inhibit cancer cell proliferation at concentrations ranging from 1 µM to 30 µM.[5] A common concentration used in various cancer cell lines is 10 µM to 20 µM for incubation periods of 48 to 72 hours.[2][6] However, the optimal concentration is highly dependent on the specific cell line.
Q3: My cells are showing unexpected morphological changes after this compound treatment. What could be the cause?
A3: Unexpected morphological changes can be a sign of cytotoxicity. It is crucial to perform a viability assay to determine the toxic threshold and use a lower, non-toxic concentration for your experiments. Other potential causes include off-target effects or contamination. Ensure you are using appropriate controls, including a vehicle-only control.
Q4: How can I differentiate between a cytotoxic effect and a cytostatic (growth-inhibiting) effect of this compound?
A4: To distinguish between cytotoxicity and cytostasis, you can use a combination of assays. A cytotoxicity assay, like the LDH release assay, measures cell death. A cell viability or proliferation assay, such as the Alamar Blue or MTT assay, measures metabolic activity, which can reflect changes in cell number. Comparing the results from these assays can help you determine if this compound is killing the cells or simply halting their proliferation.
Data Presentation
Table 1: Recommended Starting Concentrations for this compound Dose-Response Experiments
| Cell Line Sensitivity | Suggested Starting Concentration Range | Incubation Time | Key Considerations |
| Unknown/New Cell Line | 10 nM - 100 µM (broad range) | 48 - 72 hours | To determine the approximate range of sensitivity. |
| Suspected Sensitive Line | 1 nM - 10 µM (lower range) | 24 - 48 hours | If high cytotoxicity is observed in the broad range. |
| Established Resistant Line | 1 µM - 50 µM | 48 - 72 hours | Higher concentrations may be needed. |
Table 2: Summary of Cytotoxicity and Viability Assays
| Assay | Principle | Measures | Advantages |
| LDH Release Assay | Measures lactate dehydrogenase (LDH) released from damaged cells. | Cytotoxicity (cell death) | Non-destructive to remaining cells. |
| Alamar Blue Assay | Resazurin is reduced to fluorescent resorufin by metabolically active cells. | Cell Viability/Proliferation | Non-toxic, allows for continuous monitoring. |
| Trypan Blue Exclusion | Viable cells with intact membranes exclude the dye, while non-viable cells are stained blue. | Cell Viability | Simple, rapid, and requires a microscope. |
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration using a Dose-Response Curve
This protocol outlines the steps to establish a dose-response curve for this compound to identify the appropriate concentration range for your cell line.
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, prepare a series of dilutions in your cell culture medium to achieve the desired final concentrations (e.g., from 1 nM to 100 µM).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle-only control (medium with the same final concentration of DMSO as the highest this compound concentration) and an untreated control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
Viability/Cytotoxicity Assay: At the end of the incubation period, perform a cell viability assay (e.g., Alamar Blue) or a cytotoxicity assay (e.g., LDH release) according to the manufacturer's instructions.
-
Data Analysis: Plot the cell viability or cytotoxicity against the logarithm of the this compound concentration. Use a non-linear regression model to fit the data and determine the IC50 value.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the amount of LDH released into the culture medium from cells with damaged membranes.
-
Prepare Controls: In your 96-well plate, include the following controls:
-
Untreated Control: Cells with no treatment.
-
Vehicle Control: Cells treated with the vehicle (e.g., DMSO) at the same concentration as the experimental wells.
-
Maximum LDH Release Control: Cells treated with a lysis solution (provided with most commercial kits) to induce 100% cell death.
-
Culture Medium Background: Wells with culture medium but no cells.
-
-
Sample Collection: After the treatment period with this compound, carefully collect the supernatant from each well without disturbing the cells.
-
LDH Reaction: Add the collected supernatant to a new 96-well plate. Add the LDH reaction mixture (substrate and dye solution) to each well according to the kit's protocol.
-
Incubation: Incubate the plate at room temperature, protected from light, for the time specified in the protocol (usually 15-30 minutes).
-
Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.
-
Calculation: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental Value - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100
Protocol 3: Western Blotting for GPD2 Expression
This protocol is for analyzing the protein expression levels of GPD2 in your cell line, which may correlate with sensitivity to this compound.
-
Mitochondrial Fractionation (Optional but Recommended):
-
Harvest cells and wash with ice-cold PBS.
-
Homogenize the cells in a mitochondrial isolation buffer.
-
Perform differential centrifugation to separate the mitochondrial fraction from the cytosolic and nuclear fractions.
-
-
Protein Extraction: Lyse the cells or the isolated mitochondria using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for GPD2 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., a mitochondrial marker like COX IV or a whole-cell lysate marker like β-actin).
Mandatory Visualizations
Caption: Signaling pathway of this compound action.
Caption: Workflow for optimizing this compound concentration.
References
- 1. Physiological Cell Culture Media Tune Mitochondrial Bioenergetics and Drug Sensitivity in Cancer Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Mitochondrial FAD-linked Glycerol-3-phosphate Dehydrogenase: A Target for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Technical Support Center: Overcoming Resistance to KM04416 in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming resistance to the GPD2 inhibitor, KM04416, in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, isothiazolone-derivative inhibitor of mitochondrial glycerol-3-phosphate dehydrogenase (GPD2).[1][2][3] Its primary mechanism of action is the inhibition of GPD2, an enzyme that links glycolysis and oxidative phosphorylation and is involved in cellular energy metabolism.[1][4] By inhibiting GPD2, this compound disrupts the electron transport chain, leading to reduced ATP production and increased reactive oxygen species (ROS), which can induce cancer cell death.
Q2: In which cancer types has this compound shown anti-proliferative activity?
A2: this compound has demonstrated growth inhibitory effects in a variety of cancer cell lines, including:
-
Prostate cancer (PNT1A, PC-3)
-
Breast cancer (MDA-MB-231)
-
Pancreatic cancer (AsPC-1)
-
Liver cancer (Huh-7, HepG2, SK-HEP-1)
-
Lung adenocarcinoma (A549, H1299)
Q3: What are the potential mechanisms by which cancer cells could develop resistance to this compound?
A3: While specific resistance mechanisms to this compound are still under investigation, potential mechanisms, based on resistance to other metabolic inhibitors, may include:
-
Metabolic Reprogramming: Cancer cells may adapt by upregulating alternative metabolic pathways to bypass the inhibition of GPD2. This could involve increased reliance on glycolysis or fatty acid oxidation.
-
Upregulation of GPD2 Expression: Cells might increase the expression of the GPD2 protein to overcome the inhibitory effect of this compound.
-
Activation of Bypass Signaling Pathways: Activation of pro-survival signaling pathways, such as the PI3K/Akt/mTOR pathway, can promote cell survival despite GPD2 inhibition.
-
Increased Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein, could reduce the intracellular concentration of this compound.
-
Alterations in the Tumor Microenvironment: The tumor microenvironment can influence the metabolic state of cancer cells and potentially contribute to drug resistance.
Q4: What strategies can be employed to overcome resistance to this compound?
A4: Several strategies can be explored to overcome potential resistance to this compound:
-
Combination Therapy: Combining this compound with inhibitors of compensatory metabolic pathways (e.g., glycolysis inhibitors like 2-deoxy-D-glucose or fatty acid oxidation inhibitors) could be effective.
-
Targeting Downstream Signaling: Co-treatment with inhibitors of the PI3K/Akt/mTOR pathway may synergize with this compound to induce cell death.
-
Modulating the Tumor Microenvironment: Therapies that alter the tumor microenvironment could enhance the efficacy of this compound.
-
Sequential Treatment: A sequential treatment strategy, where cells are first treated with a drug to induce a specific metabolic state, followed by this compound, might be beneficial.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Reduced or no inhibition of cell viability at expected concentrations | 1. Compound Instability/Degradation: this compound solution may have degraded. 2. Incorrect Concentration: Errors in dilution or calculation. 3. Cell Line Insensitivity: The specific cancer cell line may be inherently resistant to GPD2 inhibition. 4. High Seeding Density: Too many cells can mask the inhibitory effect. | 1. Prepare fresh stock solutions of this compound in DMSO and store at -80°C for long-term storage or -20°C for up to one month. Avoid repeated freeze-thaw cycles. 2. Verify all calculations and ensure proper pipetting techniques. Use a positive control to confirm assay performance. 3. Test a range of concentrations to determine the IC50 for your specific cell line. Consider using a sensitive cell line as a positive control. 4. Optimize cell seeding density to ensure cells are in the exponential growth phase during treatment. |
| High variability between replicate wells | 1. Uneven Cell Seeding: Inconsistent number of cells per well. 2. Edge Effects: Evaporation from wells on the edge of the plate. 3. Compound Precipitation: this compound may precipitate in the culture medium. | 1. Ensure thorough mixing of the cell suspension before and during plating. 2. Avoid using the outermost wells of the plate or fill them with sterile PBS to maintain humidity. 3. Observe the media for any signs of precipitation after adding this compound. If precipitation occurs, try pre-warming the media and adding the drug stock slowly while mixing. The solubility of this compound in DMSO is ≥ 50 mg/mL and in a 10% DMSO/corn oil mixture is ≥ 2.5 mg/mL. |
| Unexpected off-target effects | 1. Inhibition of other enzymes: At higher concentrations, this compound may inhibit other cellular targets. | 1. Use the lowest effective concentration of this compound. 2. Perform control experiments, such as using a structurally different GPD2 inhibitor or a GPD2 knockout/knockdown cell line, to confirm that the observed effects are on-target. |
| Difficulty in reproducing published results | 1. Differences in Experimental Conditions: Variations in cell line passage number, serum concentration, or incubation time. 2. Subtle Differences in Reagents: Different sources or lots of reagents can impact results. | 1. Carefully replicate the experimental conditions described in the literature. 2. Maintain detailed records of all reagents and experimental parameters. |
Data Presentation
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Concentration (µM) | Incubation Time (h) | Effect | Reference |
| PNT1A | Prostate (Normal) | 10 | 72 | Significant proliferation inhibition | |
| PC-3 | Prostate Cancer | 10 | 72 | ~50% growth inhibition | |
| MDA-MB-231 | Breast Cancer | 20 | 48 | Growth inhibitory effect | |
| AsPC-1 | Pancreatic Cancer | 20 | 48 | Growth inhibitory effect | |
| Huh-7 | Liver Cancer | 20 | 48 | Growth inhibitory effect | |
| HepG2 | Liver Cancer | 20 | 48 | Growth inhibitory effect | |
| SK-HEP-1 | Liver Cancer | 20 | 48 | Growth inhibitory effect | |
| A549 | Lung Adenocarcinoma | Various | Not Specified | Decreased cell viability | |
| H1299 | Lung Adenocarcinoma | Various | Not Specified | Decreased cell viability | |
| 4T1 | Murine Mammary Carcinoma | 5, 10, 20 | 48 | Dose-dependent growth inhibition |
Experimental Protocols
Protocol 1: Cell Viability Assay using Crystal Violet
-
Cell Seeding: Seed cancer cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Staining:
-
Carefully remove the medium.
-
Gently wash the cells with PBS.
-
Fix the cells with 10% formalin for 15 minutes.
-
Wash the cells with water.
-
Stain the cells with 0.5% crystal violet solution for 20 minutes.
-
Wash the plate thoroughly with water and allow it to air dry.
-
-
Quantification:
-
Solubilize the stain by adding a solubilization solution (e.g., 10% acetic acid or methanol).
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Western Blot Analysis for Signaling Pathway Components
-
Cell Lysis: After drug treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., p-Akt, Akt, p-mTOR, mTOR) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Mandatory Visualizations
Caption: GPD2-Ether Lipid-Akt Signaling Pathway.
Caption: Workflow for Investigating and Overcoming this compound Resistance.
References
- 1. Non-bioenergetic roles of mitochondrial GPD2 promote tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Glycerol 3-phosphate dehydrogenases (1 and 2) in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Inhibitory Effect of KM04416 on GPD2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the glycerol-3-phosphate dehydrogenase 2 (GPD2) inhibitor, KM04416, with other alternative inhibitors. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant pathways and workflows to aid in the evaluation and application of these compounds in research and drug development.
Introduction to GPD2 and its Inhibition
Mitochondrial glycerol-3-phosphate dehydrogenase (GPD2) is a key enzyme located on the inner mitochondrial membrane. It plays a crucial role in cellular metabolism by catalyzing the conversion of glycerol-3-phosphate to dihydroxyacetone phosphate (DHAP). This reaction is a vital part of the glycerol phosphate shuttle, which facilitates the transfer of reducing equivalents from cytosolic NADH to the mitochondrial electron transport chain, contributing to cellular energy production.[1][2] GPD2 is implicated in various physiological and pathological processes, including cancer cell proliferation, making it an attractive target for therapeutic intervention.[3][4]
This compound, an isothiazolone derivative, has been identified as a potent inhibitor of GPD2.[5] Its inhibitory action has been shown to suppress the proliferation of various cancer cell lines, highlighting its potential as a therapeutic agent.[3][4] This guide will delve into the experimental data validating the inhibitory effect of this compound on GPD2 and compare its performance with other known GPD2 inhibitors.
Quantitative Comparison of GPD2 Inhibitors
The inhibitory potency of this compound and other compounds against GPD2 has been evaluated in various studies. The following tables summarize the available quantitative data, primarily focusing on the half-maximal effective concentration (EC50) and the half-maximal inhibitory concentration (IC50).
Table 1: Inhibitory Potency of Various Compounds on GPD2 Activity
| Compound | Type | EC50/IC50 (µM) | Assay | Reference |
| This compound | Isothiazolone derivative | 1 - 30 (EC50) | GPD2-dependent H₂O₂ production | [3] |
| 5108184 | Benzoxadiazole derivative | 1 - 30 (EC50) | GPD2-dependent H₂O₂ production | [3] |
| RH02211 | Benzimidazole derivative | 1 - 30 (EC50) | GPD2-dependent H₂O₂ production | [3] |
| 5228270 | Methylbenzenesulfonamide derivative | 1 - 30 (EC50) | GPD2-dependent H₂O₂ production | [3] |
| 5477644 | Hydroxybenzaldehyde derivative | 1 - 30 (EC50) | GPD2-dependent H₂O₂ production | [3] |
| 5543723 | Benzothiophene derivative | 1 - 30 (EC50) | GPD2-dependent H₂O₂ production | [3] |
| iGP-1 | Benzimidazole-phenyl-succinamide | ~1 - 15 (IC50/Ki) | Enzymatic activity | [6][7] |
| iGP-5 | Benzimidazole-phenyl-succinamide | ~1 - 15 (IC50/Ki) | Enzymatic activity | [6][7] |
| Quercetin | Flavonoid | Not specified for GPD2 | Binds to active site | [8] |
| Berberine | Alkaloid | Not specified for GPD2 | Alters enzyme structure | [8] |
Note: For Quercetin and Berberine, while they are reported to inhibit GPD2, specific EC50 or IC50 values for direct GPD2 inhibition were not available in the reviewed literature. The primary literature focuses on their broader biological effects.
Table 2: Effect of this compound on Cancer Cell Proliferation
| Cell Line | Concentration (µM) | Incubation Time (h) | Effect | Reference |
| PNT1A (Normal Prostate) | 10 | 72 | Significant inhibition | [3] |
| PC-3 (Prostate Cancer) | 10 | 72 | Significant inhibition | [3] |
| 4T1 (Breast Cancer) | 5, 10, 20 | 48 | Dose-dependent inhibition | [4] |
| 4T1 ρ0 (mtDNA-deficient) | 5, 10, 20 | 48 | Less pronounced inhibition | [4] |
| MDA-MB-231 (Breast Cancer) | 20 | 48 | Growth inhibitory effect | [4] |
| AsPC-1 (Pancreatic Cancer) | 20 | 48 | Growth inhibitory effect | [4] |
| Huh-7 (Liver Cancer) | 20 | 48 | Growth inhibitory effect | [4] |
| HepG2 (Liver Cancer) | 20 | 48 | Growth inhibitory effect | [4] |
| SK-HEP-1 (Liver Cancer) | 20 | 48 | Growth inhibitory effect | [4] |
| PLC/PRF/5 (Liver Cancer) | 20 | 48 | Growth inhibitory effect | [4] |
Experimental Protocols
This section outlines the methodologies for key experiments used to validate the inhibitory effect of compounds on GPD2.
GPD2 Enzymatic Activity Assay
This protocol is adapted from general dehydrogenase assay procedures and is designed to measure the enzymatic activity of GPD2 by monitoring the reduction of a reporter dye.
Materials:
-
Purified GPD2 enzyme
-
Glycerol-3-phosphate (substrate)
-
Decylubiquinone (electron acceptor)
-
2,6-Dichlorophenolindophenol (DCPIP) (reporter dye)
-
Assay buffer (e.g., 50 mM potassium phosphate, pH 7.4)
-
Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 600 nm
Procedure:
-
Prepare a reaction mixture containing the assay buffer, decylubiquinone, and DCPIP in each well of a 96-well plate.
-
Add the test compounds at various concentrations to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known GPD2 inhibitor, if available).
-
Initiate the reaction by adding purified GPD2 enzyme to each well.
-
Immediately after adding the enzyme, add the substrate, glycerol-3-phosphate, to all wells.
-
Measure the decrease in absorbance at 600 nm over time using a microplate reader. The rate of DCPIP reduction is proportional to GPD2 activity.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)
This assay is used to assess the effect of GPD2 inhibitors on the viability and proliferation of cells.
Materials:
-
Cancer cell lines (e.g., PC-3, 4T1)
-
Complete cell culture medium
-
Test compounds (e.g., this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound. Include a vehicle control.
-
Incubate the cells for the desired period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC50 value for cell proliferation by plotting the percentage of viability against the logarithm of the inhibitor concentration.
Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate the GPD2 signaling pathway and a typical experimental workflow for validating a GPD2 inhibitor.
References
- 1. Glycerol phosphate shuttle enzyme GPD2 regulates macrophage inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of GPD2 and glycolysis-related genes in cholangiocarcinoma: insights into prognostic biomarkers and tumor-immune interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitochondrial FAD-linked Glycerol-3-phosphate Dehydrogenase: A Target for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Non-bioenergetic roles of mitochondrial GPD2 promote tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Novel Inhibitors of Mitochondrial sn-Glycerol 3-phosphate Dehydrogenase | PLOS One [journals.plos.org]
- 7. Novel Inhibitors of Mitochondrial sn-Glycerol 3-phosphate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
Comparative Efficacy of KM04416 and Other GPD2 Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the efficacy of KM04416 and other inhibitors targeting Glycerol-3-Phosphate Dehydrogenase 2 (GPD2), a key mitochondrial enzyme implicated in cellular metabolism and cancer progression. This document summarizes available quantitative data, details relevant experimental methodologies, and visualizes key pathways and workflows to support further research and development in this area.
GPD2 Inhibition: A Promising Therapeutic Strategy
Glycerol-3-Phosphate Dehydrogenase 2 (GPD2) is a mitochondrial enzyme that plays a crucial role in cellular energy metabolism by linking glycolysis and oxidative phosphorylation through the glycerol-3-phosphate shuttle.[1] Emerging evidence highlights the involvement of GPD2 in various pathological conditions, including cancer, making it an attractive target for therapeutic intervention. Inhibition of GPD2 has been shown to elicit anti-proliferative effects in cancer cells, suggesting its potential as a target for novel anti-cancer therapies.[1]
Quantitative Comparison of GPD2 Inhibitor Efficacy
This section provides a summary of the available quantitative data for this compound and other known GPD2 inhibitors. It is important to note that the data presented below are compiled from different studies and may not be directly comparable due to variations in experimental conditions.
| Inhibitor | Type | IC50 (GPD2 Inhibition) | Effective Concentration (Cell-based Assays) | Reference |
| This compound | Isothiazolone derivative | Not explicitly reported | 10 µM - 20 µM (inhibition of cancer cell proliferation)[2] | [1][2] |
| iGP-1 | Benzimidazole-phenyl-succinamide | ~1-15 µM | Not explicitly reported | [3] |
| iGP-5 | Benzimidazole-phenyl-succinamide | ~1-15 µM | Not explicitly reported | [3] |
| Quercetin | Natural flavonoid | Not explicitly reported | Not explicitly reported | |
| Berberine | Natural isoquinoline alkaloid | Not explicitly reported | Not explicitly reported |
Note: The anti-oxidative potency for a group of six compounds, including this compound, was reported to be in the range of 1 µM to 30 µM.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used in the evaluation of GPD2 inhibitors.
GPD2 Inhibition Assay
This assay is designed to measure the direct inhibitory effect of a compound on GPD2 enzyme activity.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against purified GPD2.
Materials:
-
Purified recombinant GPD2 enzyme
-
Glycerol-3-phosphate (substrate)
-
Resazurin (electron acceptor)
-
Test compounds (e.g., this compound)
-
Assay buffer (e.g., phosphate-buffered saline)
-
96-well microplate
-
Plate reader capable of measuring fluorescence or absorbance
Procedure:
-
Prepare a solution of the purified recombinant GPD2 enzyme in the assay buffer.
-
Add the GPD2 enzyme solution to the wells of a 96-well microplate.
-
Add serial dilutions of the test compound to the wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor if available.
-
Initiate the enzymatic reaction by adding the substrate, glycerol-3-phosphate, and the electron acceptor, resazurin.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period.
-
Measure the reduction of resazurin to the fluorescent product resorufin using a plate reader.
-
Calculate the percentage of GPD2 inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Cell Proliferation Assay
This assay assesses the effect of GPD2 inhibitors on the growth and division of cancer cells.
Objective: To evaluate the anti-proliferative efficacy of a test compound on a specific cell line.
Materials:
-
Cancer cell line of interest (e.g., PC-3, PNT1A)
-
Cell culture medium and supplements (e.g., RPMI-1640, FBS)
-
Test compounds (e.g., this compound)
-
96-well cell culture plates
-
Cell viability reagent (e.g., Crystal Violet, MTT, WST-1)
-
Plate reader or microscope
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound. Include a vehicle control.
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).[2]
-
After the incubation period, assess cell viability using a chosen method:
-
Crystal Violet Staining: Fix and stain the cells with crystal violet. Solubilize the dye and measure the absorbance.
-
MTT/WST-1 Assay: Add the reagent to the wells and incubate to allow for the conversion of the tetrazolium salt to a colored formazan product by metabolically active cells. Measure the absorbance.
-
-
Calculate the percentage of cell proliferation inhibition for each compound concentration relative to the vehicle control.
-
Determine the concentration at which a 50% inhibition of cell growth (GI50) is observed by plotting the percentage of viable cells against the compound concentration.
Visualizing the Science: Pathways and Workflows
Diagrams are provided below to illustrate the GPD2 signaling pathway and a typical experimental workflow for evaluating GPD2 inhibitors.
Caption: The Glycerol-3-Phosphate Shuttle and GPD2 Inhibition.
Caption: Experimental Workflow for GPD2 Inhibitor Discovery.
References
Comparative Guide to GPD2 Inhibitors: KM04416 versus iGP-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent inhibitors of mitochondrial glycerol-3-phosphate dehydrogenase 2 (GPD2), KM04416 and iGP-1. The information presented is collated from various GPD2 inhibition studies to assist researchers in selecting the appropriate tool compound for their specific experimental needs.
Introduction to GPD2 and its Inhibition
Mitochondrial glycerol-3-phosphate dehydrogenase 2 (GPD2) is a key enzyme located on the outer surface of the inner mitochondrial membrane. It plays a crucial role in cellular metabolism by linking glycolysis and oxidative phosphorylation through the glycerol-3-phosphate shuttle. GPD2 catalyzes the oxidation of glycerol-3-phosphate to dihydroxyacetone phosphate (DHAP), transferring electrons to the electron transport chain. This process is implicated in various physiological and pathological conditions, including cancer cell proliferation, making GPD2 an attractive target for therapeutic intervention.
This compound and iGP-1 are two small molecule inhibitors that have been utilized in GPD2 research. This guide will objectively compare their known properties, including their chemical nature, inhibitory potency, mechanism of action, and cellular effects, based on available experimental data.
Chemical and Physical Properties
A fundamental understanding of the chemical properties of each inhibitor is crucial for experimental design, including solubility and stability considerations.
| Property | This compound | iGP-1 |
| Chemical Class | Isothiazolone derivative | Benzimidazole-phenyl-succinamide |
| Molecular Formula | C₁₂H₁₁NO₃S | C₁₇H₁₅N₃O₃ |
| Molecular Weight | 249.29 g/mol | 309.32 g/mol |
| Appearance | Solid | Solid |
| Solubility | Soluble in DMSO | Soluble in DMSO |
Comparative Efficacy and Potency
The inhibitory potential of this compound and iGP-1 against GPD2 has been evaluated in various assays. It is important to note that a direct comparison of potency is challenging as different studies have employed distinct experimental methodologies. The available data is summarized below.
| Inhibitor | Assay Type | Parameter | Reported Value | Reference |
| This compound | H₂O₂ Production Inhibition | EC₅₀ | ~1 µM | [1] |
| iGP-1 | H₂O₂ Production Inhibition | IC₅₀ | ~8 µM | [2] |
| iGP-1 | DCPIP Assay | IC₅₀ | 6.3 µM | [3] |
| iGP-1 | Enzymatic Activity & H₂O₂ Production | IC₅₀ | ~1-15 µM | [4][5] |
Note: EC₅₀ and IC₅₀ values are context-dependent and can vary based on the specific assay conditions, including substrate and enzyme concentrations.
Mechanism of Action and Selectivity
Understanding the mechanism of inhibition and the selectivity profile is critical for interpreting experimental results and predicting potential off-target effects.
iGP-1 has been characterized as a mixed inhibitor of GPD2.[4][5] This indicates that it can bind to both the free enzyme and the enzyme-substrate complex, affecting both the enzyme's affinity for its substrate (Km) and its maximum reaction rate (Vmax). Furthermore, iGP-1 has demonstrated selectivity for the mitochondrial isoform GPD2 over the cytosolic isoform GPD1.[6]
The specific mechanism of inhibition for this compound has not been extensively detailed in the reviewed literature. Further kinetic studies are required to fully elucidate its mode of action.
Information regarding the broader selectivity and potential off-target effects of both compounds is limited in the currently available literature. Researchers should exercise caution and consider performing their own selectivity profiling, especially when interpreting cellular phenotypes.
Cellular Effects
Both this compound and iGP-1 have been shown to impact cancer cell proliferation, a key downstream consequence of GPD2 inhibition.
This compound has been observed to inhibit the proliferation of various cancer cell lines, including prostate cancer (PC-3) and breast cancer (4T1) cells, in a dose-dependent manner.[7][8]
iGP-1 has also been shown to attenuate cellular processes that are dependent on GPD2 activity.[9]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of common assays used to assess GPD2 inhibition.
GPD2 Activity Assay (DCPIP Method)
This spectrophotometric assay measures the enzymatic activity of GPD2 by monitoring the reduction of the artificial electron acceptor 2,6-dichlorophenolindophenol (DCPIP).
Principle: GPD2 oxidizes glycerol-3-phosphate and transfers the electrons to DCPIP, causing a decrease in its absorbance at a specific wavelength.
General Protocol:
-
Prepare a reaction buffer containing a suitable buffer (e.g., Tris-HCl), potassium chloride, and other necessary components.
-
Add the GPD2 enzyme source (e.g., isolated mitochondria or purified enzyme) to the reaction buffer.
-
Add the inhibitor (this compound or iGP-1) at various concentrations.
-
Initiate the reaction by adding the substrate, glycerol-3-phosphate, and DCPIP.
-
Monitor the decrease in absorbance of DCPIP over time using a spectrophotometer.
-
Calculate the rate of reaction and determine the IC₅₀ value of the inhibitor.
GPD2-Mediated Hydrogen Peroxide (H₂O₂) Production Assay (Amplex® Red Method)
This fluorometric assay quantifies the production of hydrogen peroxide, a reactive oxygen species (ROS) that can be generated as a byproduct of GPD2 activity.
Principle: In the presence of horseradish peroxidase (HRP), the Amplex® Red reagent reacts with H₂O₂ to produce the highly fluorescent compound resorufin.
General Protocol:
-
Prepare a reaction buffer compatible with the Amplex® Red assay.
-
Add the GPD2 enzyme source to the reaction buffer.
-
Add the inhibitor (this compound or iGP-1) at various concentrations.
-
Add the Amplex® Red reagent and HRP to the reaction mixture.
-
Initiate the reaction by adding glycerol-3-phosphate.
-
Measure the increase in fluorescence over time using a fluorescence microplate reader.
-
Calculate the rate of H₂O₂ production and determine the EC₅₀ or IC₅₀ value of the inhibitor.
Visualizing the GPD2-Inhibitor Interaction and Experimental Workflow
To aid in the conceptual understanding of GPD2's role and the methods to study its inhibition, the following diagrams are provided.
Caption: The role of GPD2 in the glycerol-3-phosphate shuttle and its inhibition.
References
- 1. Complex Cytochrome P450 Kinetics Due to Multisubstrate Binding and Sequential Metabolism. Part 1. Theoretical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selectivity in the binding of NAD(P)+ analogues to NAD- and NADP-dependent pig heart isocitrate dehydrogenases. A nuclear magnetic resonance study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glycerol phosphate shuttle enzyme GPD2 regulates macrophage inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Inhibitors of Mitochondrial sn-Glycerol 3-phosphate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Item - iGP-1 and iGP-5 potently inhibit mGPDH enzymatic activity and H2O2 production. - Public Library of Science - Figshare [plos.figshare.com]
- 6. Glycerol 3-phosphate dehydrogenases (1 and 2) in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Non-bioenergetic roles of mitochondrial GPD2 promote tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mitochondrial FAD-linked Glycerol-3-phosphate Dehydrogenase: A Target for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Comparative Efficacy of GPD2 Inhibitor KM04416 Across Diverse Cancer Models
A comprehensive analysis of the anti-cancer effects of KM04416, a potent mitochondrial Glycerol-3-Phosphate Dehydrogenase (GPD2) inhibitor, reveals significant cross-validation in various cancer models. This guide provides a comparative overview of this compound's performance against other GPD2 inhibitors, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in drug development and cancer biology.
Mitochondrial GPD2 has emerged as a key player in cancer metabolism, contributing to processes essential for tumor growth and survival, including cellular bioenergetics, redox homeostasis, and the production of signaling molecules. Its upregulation in numerous cancers makes it a compelling target for therapeutic intervention. This compound has shown promise in preclinical studies by effectively inhibiting GPD2 and thereby suppressing cancer cell proliferation. This report consolidates available data to offer a clear comparison of its efficacy.
Quantitative Efficacy of GPD2 Inhibitors
The anti-proliferative effects of this compound and comparator GPD2 inhibitors, Metformin and iGP-1, have been evaluated across a range of cancer cell lines. The following tables summarize the available quantitative data, primarily focusing on half-maximal inhibitory concentrations (IC50) and effective concentrations (EC50) that demonstrate the potency of these compounds.
| Cancer Type | Cell Line | This compound | Metformin | iGP-1 |
| Breast | 4T1 | Dose-dependent inhibition (5-20 µM)[1] | IC50: 174.05 µg/mL; Dose-dependent inhibition (2-50 mM)[2][3][4] | No data available |
| MDA-MB-231 | Growth inhibition at 20 µM[1][5] | IC50: 8.5 mM, 51.4 mM; IC25: 3 mM | No data available | |
| Prostate | PC-3 | EC50: ~1 µM | No data available | No data available |
| Pancreatic | AsPC-1 | Growth inhibition at 20 µM[1][5] | No data available | No data available |
| Liver | Huh-7 | Growth inhibition at 20 µM[1][5] | No data available | No data available |
| HepG2 | Growth inhibition at 20 µM[1][5] | No data available | No data available | |
| SK-HEP-1 | Growth inhibition at 20 µM[1][5] | No data available | No data available | |
| PLC/PRF/5 | Growth inhibition at 20 µM[1] | No data available | No data available | |
| Lung | A549, H1299 | Dose-dependent viability decrease | No data available | No data available |
Table 1: Comparative in vitro efficacy of GPD2 inhibitors across various cancer cell lines. Data is presented as IC50/EC50 values or effective concentrations leading to significant growth inhibition.
Signaling Pathways and Experimental Workflows
This compound exerts its anti-cancer effects through the modulation of key signaling pathways that are critical for cancer cell proliferation and survival. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow for evaluating GPD2 inhibitors.
Caption: GPD2 inhibition by this compound disrupts the PI3K/Akt/mTOR pathway and ROS production.
Caption: A typical experimental workflow for the comparative evaluation of GPD2 inhibitors.
Detailed Experimental Protocols
To ensure reproducibility and facilitate further research, detailed protocols for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound, Metformin, or iGP-1 for 24, 48, or 72 hours. Include a vehicle-only control.
-
MTT Addition: After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Western Blot Analysis for PI3K/Akt/mTOR Pathway
This protocol is used to detect and quantify specific proteins in the PI3K/Akt/mTOR signaling pathway.[6][7]
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Gel Electrophoresis: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt, Akt, p-mTOR, mTOR, and GPD2 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin or GAPDH.
Reactive Oxygen Species (ROS) Production Assay
This protocol measures the intracellular levels of ROS.
-
Cell Seeding and Treatment: Seed cells in a 96-well black plate and treat with the GPD2 inhibitors as described for the viability assay.
-
DCFDA Staining: After treatment, wash the cells with PBS and incubate with 10 µM 2',7'-dichlorofluorescin diacetate (DCFDA) for 30 minutes at 37°C in the dark.
-
Fluorescence Measurement: Wash the cells again with PBS and measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.
-
Data Analysis: Normalize the fluorescence intensity to the cell number or protein concentration and express as a percentage of the control.
In Vivo Tumor Xenograft Study
This protocol is used to evaluate the anti-tumor efficacy of GPD2 inhibitors in a living organism.[8]
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells in 100 µL of Matrigel/PBS mixture) into the flank of immunodeficient mice.
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound, Metformin, or a vehicle control to the respective groups via an appropriate route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and schedule.
-
Tumor Measurement: Measure the tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint and Analysis: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry). Compare the tumor growth curves between the treatment and control groups.
Conclusion
The available data strongly supports the cross-validation of this compound's anti-cancer effects in a variety of cancer models. Its ability to inhibit GPD2 leads to the disruption of critical signaling pathways and a reduction in cancer cell viability. While direct comparative data with other GPD2 inhibitors like Metformin and iGP-1 is still emerging, the existing evidence positions this compound as a promising candidate for further preclinical and clinical development. The detailed protocols provided herein should facilitate standardized evaluation and comparison of GPD2 inhibitors, ultimately accelerating the development of novel cancer therapies targeting mitochondrial metabolism.
References
- 1. Non-bioenergetic roles of mitochondrial GPD2 promote tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Combinatorial effects of metformin and glucose on the immune evasion of breast cancer 4T1 cells | Biomedical Research and Therapy [bmrat.org]
- 4. Metformin suppresses breast cancer growth via inhibition of cyclooxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Western blot analysis of PI3K/Akt/mTOR-related proteins [bio-protocol.org]
- 7. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 8. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of KM04416's Anti-Proliferative Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-proliferative activity of KM04416 with alternative compounds. The information is supported by experimental data from peer-reviewed studies and presented in a format designed for easy interpretation and replication.
Compound Overview and Mechanism of Action
This compound is a potent and selective inhibitor of mitochondrial glycerol-3-phosphate dehydrogenase (GPD2).[1][2] GPD2 is a key enzyme linking glycolysis and oxidative phosphorylation, and its inhibition has been shown to disrupt cellular metabolism, leading to increased production of reactive oxygen species (ROS) and subsequent suppression of cancer cell proliferation.[3][4] The anti-proliferative effects of this compound have been observed in various cancer cell lines, including those of the lung, prostate, and breast.[5][6][7]
This guide compares this compound with other GPD2 inhibitors and two established anti-cancer agents with distinct mechanisms of action:
-
Gefitinib: An epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, primarily used in the treatment of non-small cell lung cancer.[8]
-
Everolimus: An mTOR inhibitor that blocks the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and proliferation.[9][10]
Comparative Anti-Proliferative Activity
The following tables summarize the anti-proliferative activity of this compound and its alternatives in various cancer cell lines. It is important to note that the data presented is compiled from different studies, and direct comparison of absolute IC50 values should be made with caution due to potential variations in experimental conditions.
Table 1: Anti-proliferative Activity of GPD2 Inhibitors
| Compound | Target | Cell Line | Concentration | % Cell Growth Inhibition | Reference |
| This compound | GPD2 | PC-3 (Prostate) | 10 µM | ~50% | [6] |
| 5108184 | GPD2 | PC-3 (Prostate) | 10 µM | ~70% | [6] |
| RH02211 | GPD2 | PC-3 (Prostate) | 10 µM | ~50% | [6] |
| 5477644 | GPD2 | PC-3 (Prostate) | 10 µM | ~50% | [6] |
| 5228270 | GPD2 | PC-3 (Prostate) | 10 µM | ~30% | [6] |
| 5543723 | GPD2 | PC-3 (Prostate) | 10 µM | ~30% | [6] |
| iGP-1 | GPD2 | - | IC50 = 6.3 µM (enzymatic assay) | - | [11][12] |
Table 2: Anti-proliferative Activity of this compound and Agents with Different Mechanisms of Action
| Compound | Target | Cell Line | IC50 | Reference |
| This compound | GPD2 | A549 (Lung) | Not explicitly reported, but viability decreases with concentration | [5] |
| H1299 (Lung) | Not explicitly reported, but viability decreases with concentration | [5] | ||
| Gefitinib | EGFR | A549 (Lung) | 5 µM - 32 µM | [8][13] |
| H1299 (Lung) | 40 µM | [8] | ||
| Everolimus | mTOR | PC-3 (Prostate) | Not explicitly reported | |
| 4T1 (Breast) | Not explicitly reported | |||
| A549 (Lung) | < 100 nM | [14] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assays (CCK-8 and MTT)
These colorimetric assays are used to determine the number of viable cells in a culture by measuring the metabolic activity of cellular dehydrogenases.
Materials:
-
96-well plates
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
CCK-8 (Cell Counting Kit-8) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (for MTT assay, e.g., DMSO or SDS in HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium and incubate for 24 hours.[15]
-
Compound Treatment: Add serial dilutions of the test compounds to the wells and incubate for the desired period (e.g., 48 or 72 hours).
-
Reagent Addition:
-
CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
-
MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours. After incubation, carefully remove the medium and add 100-150 µL of solubilization solution to dissolve the formazan crystals.[15]
-
-
Absorbance Measurement:
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
GPD2 Enzymatic Activity Assay (Spectrophotometric)
This assay measures the enzymatic activity of GPD2 by monitoring the reduction of a substrate, which results in a color change that can be quantified.
Materials:
-
Cell or tissue lysates
-
GPDH Assay Buffer
-
GPDH Substrate
-
GPDH Probe
-
NADH Standard
-
Microplate reader or spectrophotometer
Protocol:
-
Sample Preparation: Prepare cell or tissue lysates according to standard protocols.
-
Reaction Setup: Prepare a reaction mixture containing the GPDH assay buffer, substrate, and probe.
-
Initiate Reaction: Add the sample lysate to the reaction mixture and incubate at 37°C.
-
Measurement: Measure the absorbance at 450 nm at multiple time points to determine the rate of the reaction.[5]
-
Data Analysis: Calculate GPDH activity based on the rate of change in absorbance, using an NADH standard curve for quantification. One unit of GPDH activity is defined as the amount of enzyme that generates 1.0 µmole of NADH per minute at pH 8.0 at 37°C.[5]
Cellular Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay)
This assay utilizes the cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.
Materials:
-
Adherent cells in a 24-well plate
-
DCFH-DA stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or microplate reader
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 24-well plate and treat with the test compound as required.
-
DCFH-DA Loading: Prepare a 10 µM working solution of DCFH-DA in pre-warmed DMEM. Remove the treatment medium, wash the cells once with DMEM, and then add 500 µL of the DCFH-DA working solution to each well.[1]
-
Incubation: Incubate the plate at 37°C for 30 minutes.[1]
-
Washing: Remove the DCFH-DA solution and wash the cells twice with DMEM and once with PBS.[1]
-
Measurement:
-
Data Analysis: Quantify the fluorescence intensity relative to a control to determine the change in ROS levels.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the key signaling pathway affected by this compound and a typical experimental workflow for assessing its anti-proliferative activity.
Caption: GPD2 inhibition by this compound disrupts the Akt/mTOR signaling pathway.
References
- 1. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bioquochem.com [bioquochem.com]
- 3. Overcoming acquired resistance of gefitinib in lung cancer cells without T790M by AZD9291 or Twist1 knockdown in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. selleckchem.com [selleckchem.com]
- 10. Efficacy of everolimus, a novel mTOR inhibitor, against basal‐like triple‐negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iGP-1 ≥98% (HPLC), Mitochondrial GPDH Inhibitor, solid | Sigma-Aldrich [sigmaaldrich.com]
- 12. Novel Inhibitors of Mitochondrial sn-Glycerol 3-phosphate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ttu-ir.tdl.org [ttu-ir.tdl.org]
- 14. researchgate.net [researchgate.net]
- 15. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
Validating the Specificity of KM04416 for GPD2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of KM04416, a potent inhibitor of mitochondrial glycerol-3-phosphate dehydrogenase 2 (GPD2), against other alternative inhibitors. We present available experimental data and outline detailed protocols to enable researchers to validate the specificity of this compound for its target, a crucial step in drug development and chemical biology research.
Introduction to GPD2 and the Role of Inhibitors
Glycerol-3-phosphate dehydrogenase 2 (GPD2) is a key mitochondrial enzyme that plays a pivotal role in cellular metabolism by linking glycolysis and oxidative phosphorylation. It is involved in the glycerol phosphate shuttle, which facilitates the transfer of reducing equivalents from the cytoplasm to the mitochondrial electron transport chain. Given its metabolic significance, GPD2 has emerged as a potential therapeutic target for various diseases, including cancer. Small molecule inhibitors of GPD2, such as this compound, are valuable tools for studying the physiological and pathological roles of this enzyme.
This compound, an isothiazolone derivative, has been identified as a potent GPD2 inhibitor and has been used to probe GPD2 function in cancer cell proliferation[1][2]. However, a comprehensive understanding of its specificity is paramount to ensure that observed biological effects are directly attributable to the inhibition of GPD2 and not due to off-target interactions. This guide outlines a systematic approach to validating the specificity of this compound.
Comparative Analysis of GPD2 Inhibitors
A direct head-to-head comparison of the inhibitory potency and specificity of various GPD2 inhibitors in a single study is not extensively available in the current literature. The following table summarizes the available IC50 values for this compound and other known GPD2 inhibitors. It is important to note that these values were determined in different studies and under varying experimental conditions, which may affect direct comparability.
| Inhibitor | Target | IC50/EC50 | Comments |
| This compound | GPD2 | Not explicitly reported in searches. | An isothiazolone derivative identified as a potent GPD2 inhibitor. Used at concentrations of 10-20 µM in cell-based assays to inhibit GPD2-dependent processes[1][2]. |
| iGP-1 | mGPDH (GPD2) | ~8 µM | A benzimidazole-phenyl-succinamide derivative that shows good specificity for mGPDH over other mitochondrial sites of H2O2 production. Does not inhibit the cytosolic form of GPDH (GPD1)[3][4]. |
| Quercetin | GPD2 | Not explicitly reported for GPD2. | A naturally occurring flavonoid that has been shown to inhibit GPD2. However, quercetin is known to inhibit a wide range of kinases and other enzymes[5][6]. |
| Berberine | GPD2 | Not explicitly reported for GPD2. | An isoquinoline alkaloid that inhibits GPD2. Berberine is also known to have multiple off-target effects, including inhibition of various enzymes and effects on ion channels[7][8]. |
Note: The lack of standardized comparative data highlights the need for comprehensive specificity profiling of GPD2 inhibitors.
Experimental Workflow for Validating this compound Specificity
To rigorously validate the specificity of this compound for GPD2, a multi-faceted approach is recommended. The following workflow outlines a series of experiments designed to assess both in vitro and in-cellulo specificity.
Caption: Experimental workflow for validating this compound specificity for GPD2.
Experimental Protocols
In Vitro Dehydrogenase Specificity Panel Assay
This assay aims to determine the inhibitory activity of this compound against GPD2 and a panel of other dehydrogenases to assess its selectivity.
a. GPD2 Enzymatic Inhibition Assay
-
Principle: The activity of GPD2 can be measured by monitoring the reduction of a substrate, which is coupled to the reduction of a chromogenic or fluorogenic probe.
-
Materials:
-
Recombinant human GPD2 enzyme
-
Glycerol-3-phosphate (substrate)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM MgCl2)
-
Electron acceptor (e.g., 2,6-dichlorophenolindophenol - DCPIP)
-
This compound stock solution (in DMSO)
-
96-well microplate
-
Spectrophotometer
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, GPD2 enzyme, and the electron acceptor in each well of a 96-well plate.
-
Add varying concentrations of this compound (or vehicle control) to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding the substrate, glycerol-3-phosphate.
-
Immediately measure the decrease in absorbance of the electron acceptor (e.g., at 600 nm for DCPIP) over time.
-
Calculate the initial reaction rates and determine the IC50 value of this compound for GPD2 by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
b. GPD1 (Cytosolic Isoform) and Other Dehydrogenase Inhibition Assays
-
Principle: Similar to the GPD2 assay, the activity of other dehydrogenases can be measured by monitoring the change in absorbance or fluorescence of a substrate or cofactor.
-
Procedure:
-
Follow the same general procedure as the GPD2 assay, but substitute the GPD2 enzyme and its specific substrate with the respective dehydrogenase and its substrate (e.g., lactate dehydrogenase with pyruvate and NADH; malate dehydrogenase with oxaloacetate and NADH).
-
Use a panel of dehydrogenases that are structurally related to GPD2 or are key metabolic enzymes to assess the off-target effects of this compound.
-
Determine the IC50 values of this compound for each of these enzymes. A significantly higher IC50 value for other dehydrogenases compared to GPD2 would indicate specificity.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct target engagement of a small molecule within a cellular environment.
-
Principle: The binding of a ligand (inhibitor) to its target protein can increase the protein's thermal stability. This stabilization can be detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble (non-denatured) target protein remaining.
-
Materials:
-
Cell line expressing GPD2
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Antibody specific for GPD2
-
Western blotting reagents and equipment
-
PCR thermocycler or heating block
-
-
Procedure:
-
Cell Treatment: Treat cultured cells with this compound or vehicle control (DMSO) for a specific duration.
-
Heat Shock: Aliquot the treated cell suspensions into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermocycler.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifugation: Separate the soluble fraction (containing non-denatured proteins) from the aggregated, denatured proteins by centrifugation at high speed.
-
Western Blotting: Analyze the supernatant for the amount of soluble GPD2 using Western blotting with a GPD2-specific antibody.
-
Data Analysis: Quantify the band intensities and plot the amount of soluble GPD2 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates direct binding and stabilization of GPD2.
-
Conclusion
Validating the specificity of a small molecule inhibitor is a critical step in its development as a reliable research tool or therapeutic agent. While this compound has been identified as a potent GPD2 inhibitor, a comprehensive and comparative assessment of its specificity is not yet fully available. The experimental workflow and protocols outlined in this guide provide a robust framework for researchers to systematically evaluate the on-target and off-target effects of this compound. By employing a combination of in vitro enzymatic assays and in-cellulo target engagement studies, the scientific community can build a more complete and reliable profile of this compound, thereby enhancing its utility in the study of GPD2-related biology and pathology.
References
- 1. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 2. Mitochondrial FAD-linked Glycerol-3-phosphate Dehydrogenase: A Target for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel Inhibitors of Mitochondrial sn-Glycerol 3-phosphate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Inositol Polyphosphate Kinases by Quercetin and Related Flavonoids: A Structure-Activity Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitory effect of a quercetin metabolite, quercetin 3-O-beta-D-glucuronide, on lipid peroxidation in liposomal membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quasi-Irreversible Inhibition of CYP2D6 by Berberine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitory Effect of Berberine on Broiler P-glycoprotein Expression and Function: In Situ and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Reproducibility of KM04416: A Comparative Guide
This guide provides a detailed comparison of the experimental results of KM04416, a potent inhibitor of mitochondrial glycerol-3-phosphate dehydrogenase (GPD2), with other GPD2 inhibitors. The data presented here is compiled from published research to assist researchers, scientists, and drug development professionals in assessing the reproducibility and efficacy of this compound in cancer cell proliferation studies.
Quantitative Data Summary
The following tables summarize the quantitative data from experiments investigating the effect of this compound and other compounds on cancer cell lines.
Table 1: Effect of GPD2 Inhibitors on PC-3 Prostate Cancer Cell Growth
| Compound | Concentration | Treatment Duration | Growth Inhibition | Cytotoxicity (LDH release) | Reference |
| This compound | 10 µM | 3 days | 50% | Up to 30% | [1] |
| 5108184 | 10 µM | 3 days | 70% | Up to 30% | [1] |
| RH02211 | 10 µM | 3 days | 50% | Up to 30% | [1] |
| 5477644 | 10 µM | Not Specified | Significant | Not Specified | [1] |
| 5228270 | 10 µM | 3 days | 30% | Not Specified | [1] |
| 5543723 | 10 µM | 3 days | 30% | Not Specified | [1] |
| Cisplatin | 10 µM | Not Specified | Significant | Not Specified | [1] |
Table 2: Effect of this compound on PNT1A Non-Malignant Prostate Cell Proliferation
| Compound | Concentration | Treatment Duration | Effect on Proliferation | Reference |
| This compound | 10 µM | 72 hours | Significant inhibition | [1][2] |
| 5477644 | 10 µM | Not Specified | Significant inhibition | [1] |
| Cisplatin | 10 µM | Not Specified | Significant inhibition | [1] |
Table 3: Dose-Dependent Effect of this compound on 4T1 Breast Cancer Cell Growth
| Cell Line | This compound Concentration | Treatment Duration | Normalized Cell Number (Relative to Control) | Reference |
| 4T1 | 5 µM | 48 hours | ~80% | [3] |
| 4T1 | 10 µM | 48 hours | ~60% | [3] |
| 4T1 | 20 µM | 48 hours | ~40% | [3] |
| 4T1 ρ0 | 5 µM | 48 hours | ~90% | [3] |
| 4T1 ρ0 | 10 µM | 48 hours | ~80% | [3] |
| 4T1 ρ0 | 20 µM | 48 hours | ~70% | [3] |
Table 4: Effect of this compound on Various Human Cancer Cell Lines
| Cell Line | This compound Concentration | Treatment Duration | Effect on Cell Growth | Reference |
| MDA-MB-231 | 20 µM | 48 hours | Growth inhibitory effect | [3] |
| AsPC-1 | 20 µM | 48 hours | Growth inhibitory effect | [3] |
| Huh-7 | 20 µM | 48 hours | Growth inhibitory effect | [3] |
| HepG2 | 20 µM | 48 hours | Growth inhibitory effect | [3] |
| SK-HEP-1 | 20 µM | 48 hours | Growth inhibitory effect | [3] |
| PLC/PRF/5 | 20 µM | 48 hours | Growth inhibitory effect | [3] |
Experimental Protocols
Below are the detailed methodologies for the key experiments cited in this guide.
1. Cell Proliferation and Viability Assays (PC-3 and PNT1A cells) [1]
-
Cell Lines: PC-3 (prostate cancer) and PNT1A (non-malignant prostate).
-
Compound Treatment: Cells were treated with 10 µM of this compound and other GPD2 inhibitors. Cisplatin (10 µM) was used as a positive control for cytotoxicity.
-
Assays:
-
Lactate Dehydrogenase (LDH) Release Assay (CytoTox®): Used to assess cytotoxicity.
-
Alamar Blue Assay and Trypan Blue Cell Counts: Used to assess cell viability and proliferation. No cytotoxic effects were detected with these methods for this compound.
-
-
Data Analysis: Results were presented as the percentage of cell growth compared to untreated cells. Statistical significance was determined using Tukey's multiple comparison test (p < 0.05).
2. Cell Proliferation Assay (4T1 and 4T1 ρ0 cells) [3]
-
Cell Lines: 4T1 (murine breast cancer) and 4T1 ρ0 (a derivative lacking mitochondrial DNA).
-
Compound Preparation: this compound was dissolved in DMSO to a stock concentration of 100 mM.
-
Compound Treatment: Cells were treated with final concentrations of 0, 5, 10, and 20 µM of this compound for 48 hours. The control group received the same volume of DMSO.
-
Cell Counting: Cell numbers were counted using an automated cell counter.
-
Normalization: The cell numbers of the this compound-treated groups were normalized by the paired untreated control groups.
3. GPD2 Activity and H2O2 Production Screening [1]
-
Objective: To identify small molecules that alter H2O2 production.
-
Method: A high-throughput screening was performed on PC-3 cells.
-
Secondary Screening: Promising compounds, including this compound, were selected for further analysis of their ability to inhibit glycerol-3-phosphate oxidoreductase activity and H2O2 production.
-
Key Finding: The tested small molecules, including this compound, significantly inhibited GPD2 activity and H2O2 production at low concentrations (EC50 ranging between 1 and 30 µM).
Visualizations
GPD2 Signaling Pathway and the Effect of this compound
The following diagram illustrates the role of GPD2 in the mitochondrial electron transport chain and how its inhibition by this compound affects downstream processes. GPD2, located on the outer surface of the inner mitochondrial membrane, oxidizes glycerol-3-phosphate (G3P) to dihydroxyacetone phosphate (DHAP) and transfers electrons to the electron transport chain, contributing to ROS (H2O2) production.[1][3] this compound inhibits GPD2, leading to reduced H2O2 production and subsequent inhibition of cancer cell proliferation.[1]
Caption: GPD2 inhibition by this compound disrupts the electron transport chain, reducing ROS and cell proliferation.
Experimental Workflow for Assessing GPD2 Inhibitors
The diagram below outlines the typical experimental workflow for evaluating the efficacy of GPD2 inhibitors like this compound.
Caption: Workflow for evaluating GPD2 inhibitors from cell culture to data analysis.
References
Pharmacological Inhibition vs. Genetic Knockdown of GPD2: A Side-by-Side Comparison
For researchers, scientists, and drug development professionals, understanding the nuances of targeting specific cellular components is paramount. This guide provides an objective, data-driven comparison of two distinct methods for inhibiting Glycerol-3-Phosphate Dehydrogenase 2 (GPD2): pharmacological inhibition using the small molecule KM04416 and genetic knockdown via small interfering RNA (siRNA).
Glycerol-3-phosphate dehydrogenase 2 (GPD2) is a mitochondrial enzyme that plays a crucial role in cellular metabolism by linking glycolysis and oxidative phosphorylation. It is implicated in various pathological conditions, including cancer, making it an attractive target for therapeutic intervention. This guide will delve into the experimental data supporting both this compound-mediated inhibition and siRNA-mediated knockdown of GPD2, offering a clear comparison of their performance and methodologies.
Data Presentation: A Quantitative Comparison
The following tables summarize the quantitative effects of this compound and GPD2 siRNA on various cellular parameters as reported in scientific literature.
Table 1: Effects of Pharmacological Inhibition with this compound
| Cell Line | Concentration | Duration | Effect | Reference |
| PNT1A | 10 µM | 72 h | Significant inhibition of cell proliferation.[1] | MedchemExpress |
| Various Cancer Cells | 20 µM | 48 h | Growth inhibitory effect.[1] | MedchemExpress |
| PC-3 | 10 µM | 72 h | ~50% inhibition of cell growth.[2] | Singh et al. |
| 4T1 | 5, 10, 20 µM | 48 h | Dose-dependent inhibitory effect on cell growth.[3] | Oh et al. |
Table 2: Effects of Genetic Knockdown with GPD2 siRNA
| Cell Line | Method | Knockdown Validation | Phenotypic Effect | Reference |
| HuH-7 | GPD2-knockdown (GPD2-KD) | Not specified | Decreased anchorage-independent cell proliferation.[4] | Fuji et al. |
| SH-SY5Y | GPD2 knockdown | Not specified | Lowered ability of sphere formation, morphological changes, increased neuronal marker genes.[4][5] | Fuji et al. |
| 4T1 | CRISPR-Cas9 knockout (GPD2 KO) | Western blot, enzyme activity assay | Slower proliferation, less colony formation, lower migratory activity.[3] | Oh et al. |
| C. reinhardtii | amiRNA knockdown | Not specified | Significant reduction in triacylglycerol (TAG) concentration under nutrient starvation.[6] | Driver et al. |
Experimental Protocols
Below are detailed methodologies for the key experiments cited in this guide, providing a framework for replicating these studies.
Protocol 1: Pharmacological Inhibition of GPD2 with this compound
Objective: To assess the impact of this compound on cancer cell proliferation.
Materials:
-
Cancer cell line of interest (e.g., PC-3, 4T1)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from a concentrated stock. Remove the overnight medium from the cells and add 100 µL of the medium containing different concentrations of this compound (e.g., 0, 5, 10, 20 µM). Include a DMSO-only control.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Viability Assessment: After incubation, assess cell viability using a preferred method. For an MTT assay, add 10 µL of MTT solution to each well and incubate for 2-4 hours. Then, add 100 µL of solubilization buffer and read the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells. Plot a dose-response curve to determine the IC50 value of this compound.
Protocol 2: Genetic Knockdown of GPD2 with siRNA
Objective: To investigate the functional consequences of reduced GPD2 expression in a specific cell line.
Materials:
-
Cell line of interest
-
GPD2-specific siRNA and a non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ Reduced Serum Medium
-
6-well plates
-
Reagents for RNA extraction and qRT-PCR
-
Reagents for protein lysis and Western blotting
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate so that they reach 70-90% confluency at the time of transfection.
-
siRNA Transfection: a. For each well, dilute 20-50 pmol of siRNA in 100 µL of Opti-MEM™. b. In a separate tube, dilute 5-10 µL of transfection reagent in 100 µL of Opti-MEM™. c. Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 5-20 minutes at room temperature to allow for complex formation. d. Add the siRNA-lipid complex to the cells in fresh, serum-free medium.
-
Incubation: Incubate the cells for 4-6 hours at 37°C. Then, add complete medium and continue to incubate for 48-72 hours.
-
Validation of Knockdown: a. qRT-PCR: Harvest RNA from the cells, synthesize cDNA, and perform qRT-PCR using primers specific for GPD2 and a housekeeping gene to quantify the reduction in mRNA levels. b. Western Blot: Lyse the cells and perform Western blot analysis using an antibody specific for GPD2 to confirm the reduction in protein levels.
-
Phenotypic Analysis: Following confirmation of knockdown, perform functional assays such as cell proliferation assays, migration assays, or metabolic analyses to assess the phenotypic consequences of GPD2 depletion.
Visualizing the Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate the GPD2 signaling pathway and the experimental workflows for its inhibition.
Caption: GPD2 Signaling Pathway
Caption: Pharmacological Inhibition Workflow
Caption: siRNA Knockdown Workflow
Concluding Remarks
Both pharmacological inhibition with this compound and genetic knockdown with siRNA are effective methods for studying the function of GPD2. The choice between these two approaches will depend on the specific research question.
-
This compound offers a rapid and dose-dependent method to inhibit GPD2's enzymatic activity, making it suitable for acute studies and for exploring the therapeutic potential of GPD2 inhibition.
-
GPD2 siRNA knockdown provides a more specific way to study the effects of reduced GPD2 protein levels, which is valuable for understanding the long-term consequences of GPD2 depletion and for target validation.
By understanding the strengths and limitations of each approach, researchers can design more robust experiments to unravel the complex roles of GPD2 in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mitochondrial FAD-linked Glycerol-3-phosphate Dehydrogenase: A Target for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Non-bioenergetic roles of mitochondrial GPD2 promote tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. GPD2: The relationship with cancer and neural stemness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Two Glycerol-3-Phosphate Dehydrogenases from Chlamydomonas Have Distinct Roles in Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for KM04416
For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals is a critical component of ensuring a safe and compliant research environment. This document provides essential safety and logistical information for the disposal of KM04416, a potent glycerol-3-phosphate dehydrogenase (GPD2) inhibitor.
Key Safety and Handling Information
According to its Material Safety Data Sheet (MSDS), this compound is classified as not a hazardous substance or mixture.[1] However, it is imperative to follow standard laboratory safety protocols when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. In case of contact, follow these first-aid measures:
-
Inhalation: Move to fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR).[1]
-
Skin contact: Wash the affected area thoroughly with large amounts of water.[1] Remove any contaminated clothing.[1]
-
Eye contact: Immediately flush eyes with plenty of water, holding the eyelids open.[1]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting.[1]
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C12H11NO3S | [1] |
| Molecular Weight | 249.29 g/mol | [1] |
| CAS Number | 26530-26-7 | [1] |
| Purity | 98.76% | [2] |
| Appearance | A crystalline solid | N/A |
| Solubility in DMSO | 50 mg/mL (200.57 mM) | [3] |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | [3] |
| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month | [2][3] |
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not explicitly detailed in the provided search results, a general protocol for the disposal of non-hazardous chemical waste can be adapted. The primary steps involve determining the physical state of the waste (solid or liquid solution) and consulting with the institution's Environmental Health and Safety (EHS) department for final approval of the disposal method.
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Step-by-Step Disposal Guidance
1. Initial Assessment:
-
Determine if the this compound waste is in its solid (powder) form or dissolved in a solvent.
2. Consultation with Environmental Health and Safety (EHS):
-
Crucial Step: Before proceeding with any disposal method, it is mandatory to contact your institution's Environmental Health and Safety (EHS) department or equivalent safety office.
-
Provide them with the Safety Data Sheet (SDS) for this compound and inform them of the nature of the waste (solid or solution, and if in solution, the solvent used).
-
Follow their specific guidance and protocols, as local regulations and institutional policies for waste disposal may vary.
3. Disposal of Solid this compound:
-
If approved by your EHS department, solid this compound, being non-hazardous, may potentially be disposed of as regular solid laboratory waste.
-
Ensure it is in a securely sealed and clearly labeled container.
4. Disposal of this compound Solutions:
-
Aqueous Solutions: For solutions of this compound in water, your EHS department may approve disposal down the sanitary sewer. This should be done with a large volume of running water to ensure adequate dilution.
-
Organic Solvent Solutions (e.g., DMSO): Solutions of this compound in dimethyl sulfoxide (DMSO) or other organic solvents should generally be collected for chemical waste pickup.[4] These should be stored in a properly labeled, sealed container with other compatible organic solvent waste. Do not dispose of organic solvents down the drain.
Important Considerations:
-
Never dispose of chemical waste in a manner that violates your institution's policies or local regulations.
-
Always prioritize safety and consult with your EHS department when in doubt about a disposal procedure.
-
Maintain clear and accurate records of all chemical waste disposal.
References
- 1. sfasu.edu [sfasu.edu]
- 2. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 3. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 4. uwaterloo.ca [uwaterloo.ca]
Personal protective equipment for handling KM04416
This document provides immediate safety, logistical, and operational guidance for researchers, scientists, and drug development professionals handling KM04416. The following procedures are designed to ensure the safe handling, storage, and disposal of this compound, fostering a secure laboratory environment.
Physical and Chemical Properties
A summary of the key quantitative data for this compound is presented below for easy reference.
| Property | Value |
| Molecular Formula | C₁₂H₁₁NO₃S |
| Molecular Weight | 249.29 g/mol |
| CAS Number | 26530-26-7 |
| Purity | 98.76% |
| Appearance | A crystalline solid |
| Storage | Store at -20°C for short-term, -80°C for long-term |
Hazard Identification and Personal Protective Equipment (PPE)
While the Safety Data Sheet (SDS) for this compound indicates that it is not classified as a hazardous substance or mixture, it is imperative to adhere to standard laboratory safety protocols to minimize any potential risks.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Safety glasses with side shields are the minimum requirement. For tasks with a higher risk of splashing, chemical safety goggles should be worn. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) are required. Gloves should be inspected before use and changed immediately if contaminated. |
| Body Protection | A standard laboratory coat should be worn at all times. For procedures with a significant risk of splashes, a chemically resistant apron over the lab coat is recommended. |
| Respiratory Protection | Under normal handling conditions with adequate ventilation, respiratory protection is not required. If the compound is handled in a way that generates dust or aerosols, a NIOSH-approved respirator appropriate for the exposure level should be used. |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring the safety of laboratory personnel.
Handling Procedures
-
Preparation : Before handling, ensure that all necessary PPE is worn correctly. Prepare the workspace by ensuring it is clean, uncluttered, and has adequate ventilation.
-
Weighing and Aliquoting : When weighing the solid compound, perform this task in a chemical fume hood or on a bench with a localized exhaust to minimize inhalation of any dust.
-
Solution Preparation : When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Spill Management : In case of a spill, isolate the area. For small spills of the solid, gently sweep up the material, avoiding dust generation, and place it in a sealed container for disposal. For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. Clean the spill area with an appropriate solvent.
Storage Plan
-
Short-term storage : Store this compound as a solid at -20°C.
-
Long-term storage : For long-term storage, it is recommended to store the compound at -80°C.
-
Solution Storage : Stock solutions of this compound can be stored at -20°C for up to one month or at -80°C for up to six months.
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.
-
Waste Identification : All waste containing this compound, including empty containers, unused material, and contaminated lab supplies, should be considered chemical waste.
-
Waste Segregation : Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Containerization : Collect waste in a clearly labeled, sealed, and leak-proof container. The label should include the name of the chemical and the associated hazards.
-
Final Disposal : Arrange for pick-up and disposal by your institution's EHS-approved chemical waste contractor.
Experimental Protocol: Cell Viability Assay
The following is a generalized protocol for assessing the effect of this compound on cancer cell viability, based on its known use as a GPD2 inhibitor.
-
Cell Seeding : Plate cancer cells (e.g., PC-3) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Preparation : Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). From the stock solution, prepare a series of dilutions to the desired final concentrations.
-
Cell Treatment : Treat the cells with the various concentrations of this compound. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).
-
Incubation : Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).
-
Viability Assessment : Assess cell viability using a standard method, such as the MTT, XTT, or CellTiter-Glo assay, following the manufacturer's instructions.
-
Data Analysis : Measure the absorbance or luminescence using a plate reader. Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC₅₀ value.
Visualizations
Experimental Workflow for Cell Viability Assay
Caption: Workflow for assessing this compound cytotoxicity.
GPD2 Signaling Pathway Inhibition
Caption: Inhibition of GPD2 by this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
